molecular formula C12H18ClNO2 B022052 4-((Diethylamino)methyl)benzoic acid hydrochloride CAS No. 106261-54-5

4-((Diethylamino)methyl)benzoic acid hydrochloride

Cat. No.: B022052
CAS No.: 106261-54-5
M. Wt: 243.73 g/mol
InChI Key: DRSXCOZXAABDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Diethylamino)methyl)benzoic acid hydrochloride (CAS 106261-54-5) is a high-purity organic compound supplied for research and development purposes. This benzoic acid derivative features a diethylaminomethyl group, making it a valuable building block in organic synthesis and medicinal chemistry. Key Applications & Research Value: Pharmaceutical Intermediate: Serves as a critical precursor in the synthesis of more complex molecules for drug discovery and development . Coupling Reactions: Ideal for use in various coupling reactions to construct novel chemical entities . Functional Material Synthesis: Used in the research and development of advanced functional materials. The compound is characterized by its molecular formula (C12H18ClNO2) and molecular weight (243.73) . It is typically provided with a Certificate of Analysis (COA) to ensure batch-specific quality, traceability, and compliance for your research projects. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(diethylaminomethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSXCOZXAABDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486107
Record name 4-((Diethylamino)methyl)benzoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106261-54-5
Record name 4-((Diethylamino)methyl)benzoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Guide to the Synthesis and Characterization of 4-((Diethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-((Diethylamino)methyl)benzoic acid hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. This document details plausible synthetic pathways, outlines experimental protocols, and presents key characterization data.

Introduction

This compound is a tertiary amine derivative of p-toluic acid. The presence of a benzoic acid moiety, a common pharmacophore, and a diethylaminomethyl group suggests its potential for biological activity. This guide aims to provide a foundational understanding of its chemical properties and synthesis for further investigation and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 106261-54-5[1]
Molecular Formula C12H18ClNO2[1]
Molecular Weight 243.73 g/mol
IUPAC Name 4-((diethylamino)methyl)benzoic acid;hydrochloride

Synthesis

Two primary synthetic routes are proposed for the preparation of this compound:

  • Nucleophilic Substitution: This pathway involves the reaction of a 4-(halomethyl)benzoic acid (e.g., 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid) with diethylamine.

  • Reductive Amination: This method utilizes the reaction of 4-carboxybenzaldehyde with diethylamine in the presence of a reducing agent.

Experimental Protocol: Nucleophilic Substitution Route

This protocol is based on established methods for the N-alkylation of amines with alkyl halides.[2]

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Diethylamine

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Suitable base (e.g., N,N-Diisopropylethylamine)

  • Hydrochloric acid (for salt formation)

  • Diethyl ether (for precipitation)

Procedure:

  • In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (1.0 eq.) in an appropriate anhydrous solvent.

  • Add a suitable base (1.5 eq.).

  • Slowly add diethylamine (1.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in a minimal amount of a suitable solvent and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Diagram of Nucleophilic Substitution Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-(Bromomethyl)benzoic acid 4-(Bromomethyl)benzoic acid Dissolve & React Dissolve & React 4-(Bromomethyl)benzoic acid->Dissolve & React Diethylamine Diethylamine Diethylamine->Dissolve & React Solvent Removal Solvent Removal Dissolve & React->Solvent Removal Dissolution Dissolution Solvent Removal->Dissolution Acidification Acidification Dissolution->Acidification Filtration & Drying Filtration & Drying Acidification->Filtration & Drying This compound This compound Filtration & Drying->this compound

Nucleophilic substitution workflow.
Experimental Protocol: Reductive Amination Route

This protocol is adapted from general procedures for reductive amination.[3]

Materials:

  • 4-Carboxybenzaldehyde

  • Diethylamine

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3))

  • Methanol or other suitable solvent

  • Hydrochloric acid (for salt formation)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve 4-carboxybenzaldehyde (1.0 eq.) and diethylamine (1.2 eq.) in methanol.

  • Stir the mixture at room temperature to facilitate the formation of the intermediate iminium ion.

  • Slowly add the reducing agent (e.g., NaBH3CN, 1.5 eq.) to the solution.

  • Continue stirring the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • The aqueous residue is then acidified with hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Diagram of Reductive Amination Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Carboxybenzaldehyde 4-Carboxybenzaldehyde Iminium Ion Formation Iminium Ion Formation 4-Carboxybenzaldehyde->Iminium Ion Formation Diethylamine Diethylamine Diethylamine->Iminium Ion Formation Reduction Reduction Iminium Ion Formation->Reduction Quenching Quenching Reduction->Quenching Solvent Removal Solvent Removal Quenching->Solvent Removal Acidification & Precipitation Acidification & Precipitation Solvent Removal->Acidification & Precipitation Filtration & Drying Filtration & Drying Acidification & Precipitation->Filtration & Drying This compound This compound Filtration & Drying->this compound

Reductive amination workflow.

Characterization

The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques. The expected data is summarized below.

TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl protons (triplet and quartet), a singlet for the benzylic methylene protons, and aromatic protons in the para-substituted pattern. The acidic proton of the carboxylic acid and the ammonium proton may be broad or exchangeable.
¹³C NMR Resonances for the ethyl carbons, the benzylic carbon, the aromatic carbons (with characteristic shifts for a 1,4-disubstituted benzene ring), and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-N stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the free base, 4-((diethylamino)methyl)benzoic acid.

Potential Applications and Biological Activity

While specific biological data for this compound is not widely available, derivatives of aminobenzoic acids are known to possess a range of pharmacological activities. Further research is warranted to explore the potential of this compound in areas such as:

  • Local Anesthetics: The structural similarity to compounds like procaine suggests potential local anesthetic properties.

  • Antimicrobial Agents: Benzoic acid derivatives have been investigated for their antimicrobial effects.

  • Enzyme Inhibition: The molecule could be a scaffold for the design of inhibitors for various enzymes.

Diagram of Potential Research Pathways:

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_biological Biological Evaluation Target Compound This compound Optimization of Synthesis Optimization of Synthesis Target Compound->Optimization of Synthesis Full Spectroscopic Analysis Full Spectroscopic Analysis Target Compound->Full Spectroscopic Analysis Screening for Biological Activity Screening for Biological Activity Target Compound->Screening for Biological Activity Structure-Activity Relationship Studies Structure-Activity Relationship Studies Screening for Biological Activity->Structure-Activity Relationship Studies Lead Optimization Lead Optimization Structure-Activity Relationship Studies->Lead Optimization

Potential research pathways.

Conclusion

This technical guide provides a starting point for the synthesis and characterization of this compound. The outlined synthetic routes are based on well-established chemical transformations and offer a solid foundation for its preparation in a laboratory setting. The predicted characterization data provides a reference for structural confirmation. Further investigation into the biological activities of this compound and its derivatives could unveil novel therapeutic applications.

References

Technical Guide: Physicochemical Properties of 4-((Diethylamino)methyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Diethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid derivative. Benzoic acid and its analogues are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects such as formulation, bioavailability, and pharmacokinetic profiling. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for its characterization, and a logical workflow for its analysis.

Chemical Identity

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 106261-54-5[1]
Chemical Formula C₁₂H₁₈ClNO₂[1]
Molecular Weight 243.73 g/mol
Canonical SMILES CCN(CC)Cc1ccc(cc1)C(=O)O.Cl
InChI Key N/A

Physicochemical Properties

PropertyValueNotesReference
Melting Point Data not available for hydrochloride salt. 192-193 °C (for free base)The melting point of the hydrochloride salt is expected to differ significantly from the free base.
Boiling Point Data not available
Solubility Data not available for specific solvents. General solubility information for a related compound, 4-(Dimethylamino)benzoic acid, suggests solubility in alcohol and HCl solutions.The hydrochloride salt is expected to have higher aqueous solubility than the free base.[2]
pKa Data not availableThe pKa will be influenced by both the carboxylic acid and the tertiary amine.
LogP Data not available

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[3]

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]

  • Place the capillary tube into the heating block of the melting point apparatus.[4]

  • Heat the block rapidly to a temperature approximately 20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[4]

  • Repeat the measurement at least two more times to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents (e.g., water, ethanol, DMSO).

Materials:

  • This compound sample

  • Selected solvents (e.g., distilled water, ethanol, DMSO, methanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.[5]

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[5]

  • After shaking, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Materials:

  • This compound sample

  • Calibrated pH meter and electrode

  • Burette

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • Beaker

  • Magnetic stirrer and stir bar

  • Inert gas (e.g., nitrogen) supply (optional)

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of purified water. Purging the solution with an inert gas can prevent interference from dissolved carbon dioxide.[6]

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Begin stirring the solution gently.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[6]

  • Continue the titration past the equivalence point(s).

  • Plot the pH versus the volume of titrant added.

  • Determine the equivalence point(s) from the inflection point(s) of the titration curve. The pKa can be determined from the pH at the half-equivalence point(s).

  • For the tertiary amine, a back-titration may be necessary. Add a known excess of standardized HCl to the sample solution and then titrate with standardized NaOH.

Synthesis Workflow

While a specific, detailed synthesis protocol for this compound was not found in the literature, a general synthetic route can be proposed based on related transformations. The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification and Salt Formation start Start: 4-Methylbenzoic acid intermediate1 4-(Bromomethyl)benzoic acid start->intermediate1 Bromination intermediate2 4-((Diethylamino)methyl)benzoic acid (Free Base) intermediate1->intermediate2 Nucleophilic Substitution with Diethylamine purification Purification of Free Base (e.g., Recrystallization) intermediate2->purification salt_formation Salt Formation with HCl purification->salt_formation final_product Final Product: this compound salt_formation->final_product

Caption: A logical workflow for the synthesis of this compound.

Physicochemical Characterization Workflow

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of this compound.

G Physicochemical Characterization Workflow cluster_initial Initial Analysis cluster_properties Property Determination cluster_data Data Analysis and Reporting sample Sample of this compound identity Identity Confirmation (e.g., NMR, MS) sample->identity purity Purity Assessment (e.g., HPLC, Elemental Analysis) sample->purity melting_point Melting Point Determination purity->melting_point solubility Solubility Profiling purity->solubility pka pKa Determination purity->pka logp LogP Measurement purity->logp data_analysis Data Analysis and Interpretation melting_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis report Comprehensive Physicochemical Profile Report data_analysis->report

Caption: A workflow for the physicochemical characterization of a compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the biological activities or associated signaling pathways for this compound. However, it is noteworthy that a structurally related compound has been reported as an inhibitor of malate dehydrogenase 2 (MDH2), a key enzyme in cellular metabolism.[7] This suggests that compounds with the (aryloxyacetylamino)benzoic acid moiety may have potential as modulators of metabolic pathways, a critical area of investigation in cancer research.[7] Further research is warranted to elucidate the specific biological targets and mechanisms of action for this compound.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and outlines detailed experimental protocols for their determination. While there are gaps in the publicly available data for this specific compound, the provided methodologies offer a robust framework for its comprehensive characterization. The logical workflows for synthesis and analysis are intended to guide researchers in their studies with this and related compounds. Further investigation into the biological activities of this molecule is encouraged to explore its potential therapeutic applications.

References

In Silico Prediction of 4-((Diethylamino)methyl)benzoic acid hydrochloride Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-((Diethylamino)methyl)benzoic acid hydrochloride is a small organic molecule with potential for biological activity. The initial step in assessing its therapeutic utility is to identify its putative molecular targets. Given the absence of established targets, a logical starting point is to investigate proteins that are known to bind structurally similar compounds. For the purpose of this guide, we will hypothesize that due to structural similarities with certain kinase inhibitors, a relevant therapeutic target for this compound could be a member of the protein kinase family, which are critical regulators of cell signaling and are frequently implicated in diseases such as cancer.

This guide will delineate the in silico procedures to predict and characterize the interaction of this compound with a hypothetical protein kinase target.

In Silico Bioactivity Prediction Workflow

The comprehensive workflow for the in silico prediction of bioactivity is depicted below. This multi-step process begins with target selection and proceeds through molecular docking, QSAR analysis, and pharmacophore modeling to build a cohesive picture of the compound's potential biological function.

workflow cluster_prep Preparation cluster_prediction Prediction & Analysis cluster_validation Validation & Interpretation Target_Selection Target Identification and Preparation Molecular_Docking Molecular Docking Target_Selection->Molecular_Docking Ligand_Preparation Ligand Preparation (4-((Diethylamino)methyl)benzoic acid hydrochloride) Ligand_Preparation->Molecular_Docking Binding_Mode_Analysis Binding Mode Analysis Molecular_Docking->Binding_Mode_Analysis QSAR_Modeling QSAR Model Development Activity_Prediction Bioactivity Prediction QSAR_Modeling->Activity_Prediction Pharmacophore_Screening Pharmacophore Model Generation and Screening Hit_Identification Virtual Hit Identification Pharmacophore_Screening->Hit_Identification

Figure 1: In Silico Bioactivity Prediction Workflow.

Experimental Protocols

Target Identification and Preparation
  • Target Selection: Based on a survey of publicly available databases (e.g., ChEMBL, PubChem), identify protein kinases that are known to bind ligands with a substituted benzoic acid scaffold. For this hypothetical study, we select a candidate protein kinase.

  • Structure Retrieval: Download the 3D crystal structure of the selected protein kinase from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands or ions from the PDB file.

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges to each atom using a force field (e.g., AMBER).

    • Energy minimize the protein structure to relieve any steric clashes.

Ligand Preparation
  • Structure Generation: Obtain the 2D structure of this compound from a chemical database like PubChem.

  • 3D Conversion: Convert the 2D structure into a 3D conformation.

  • Ligand Optimization:

    • Add hydrogen atoms.

    • Assign partial charges (e.g., Gasteiger charges).

    • Perform energy minimization of the 3D structure to obtain a low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Grid Generation: Define a docking grid box that encompasses the active site of the target protein kinase.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined grid box of the receptor.[1] The software will explore various conformations and orientations of the ligand within the active site.

  • Pose Analysis: Analyze the resulting docking poses and their corresponding binding affinities (scoring function values). The pose with the lowest binding energy is typically considered the most favorable.

docking_workflow Start Start: Prepared Protein and Ligand Structures Grid_Box Define Active Site (Grid Box Generation) Start->Grid_Box Docking Perform Docking Simulation (e.g., AutoDock Vina) Grid_Box->Docking Results Analyze Docking Poses and Binding Energies Docking->Results Best_Pose Identify Best Binding Pose Results->Best_Pose

Figure 2: Molecular Docking Workflow.
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of compounds with their biological activity.[2][3]

  • Dataset Collection: Curate a dataset of known inhibitors of the selected protein kinase with their experimentally determined bioactivities (e.g., IC50 values).

  • Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., physicochemical, topological, and electronic properties).

  • Model Building: Split the dataset into a training set and a test set. Use a machine learning algorithm (e.g., multiple linear regression, support vector machine) to build a predictive model using the training set.

  • Model Validation: Validate the predictive power of the QSAR model using the test set.

  • Activity Prediction: Use the validated QSAR model to predict the bioactivity of this compound.

qsar_workflow Dataset Dataset of Known Kinase Inhibitors Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split into Training and Test Sets Descriptors->Split Model Build QSAR Model (Machine Learning) Split->Model Validation Validate Model with Test Set Model->Validation Prediction Predict Activity of New Compound Validation->Prediction

Figure 3: QSAR Modeling Workflow.
Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[4][5]

  • Model Generation:

    • Ligand-based: Align a set of active ligands and extract common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[6]

    • Structure-based: Analyze the interactions between the protein and a co-crystallized ligand to identify key interaction points.

  • Pharmacophore Validation: Validate the generated pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between the two.

  • Virtual Screening: Use the validated pharmacophore model to screen a large compound library to identify molecules that match the pharmacophore features. This can help in identifying other potential bioactive compounds.

Data Presentation

The quantitative data generated from the in silico analyses should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Molecular Docking Results

LigandDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound-8.5ASP145, LYS33, PHE144ASP145 (O...H-N), LYS33 (O...H-N)PHE144 (pi-pi stacking)
Reference Inhibitor-9.2ASP145, LYS33, PHE144, TYR132ASP145 (O...H-N), LYS33 (O...H-N)PHE144 (pi-pi stacking), TYR132 (pi-alkyl)

Table 2: Predicted Bioactivity from QSAR Model

CompoundPredicted pIC50Experimental pIC50 (if available)
This compound7.2N/A
Reference Inhibitor8.18.0

Table 3: Pharmacophore Model Features

FeatureTypeX, Y, Z CoordinatesRadius (Å)
1Hydrogen Bond Acceptor10.2, 5.6, 12.11.5
2Hydrogen Bond Donor12.5, 6.1, 11.81.5
3Aromatic Ring8.9, 7.3, 13.51.8
4Hydrophobic Center11.8, 8.0, 14.22.0

Conclusion

This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. By integrating molecular docking, QSAR modeling, and pharmacophore analysis, researchers can generate valuable hypotheses about the compound's potential therapeutic targets and mechanism of action. The presented protocols and data visualization formats provide a structured approach to computational drug discovery. It is crucial to emphasize that in silico predictions are hypothetical and must be validated through subsequent in vitro and in vivo experimental studies. Nevertheless, the application of these computational methods significantly accelerates the initial stages of drug development by prioritizing compounds with a higher probability of success.

References

Novel Applications of Tertiary Aminobenzoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tertiary aminobenzoic acid derivatives represent a versatile class of organic compounds with a growing number of applications across various scientific disciplines. Their unique structural features, including a tertiary amine, a benzoic acid moiety, and an aromatic ring, allow for extensive modification, leading to a wide array of physicochemical and biological properties.[1][2][3][4][5] This technical guide provides an in-depth exploration of the novel applications of these derivatives, with a focus on their therapeutic potential, role in materials science, and utility as corrosion inhibitors. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate further research and development in this exciting field.

Therapeutic Applications

The structural scaffold of tertiary aminobenzoic acid is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2][3][4][5]

Anticancer Activity

Several tertiary aminobenzoic acid derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3][6][7][8] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[9] One such critical pathway is the Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammatory responses and is often dysregulated in cancer.[10][11][12][13][14]

Signaling Pathway: TNF-α/NF-κB Activation

TNF_alpha_NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 Recruits RIP RIP TRADD->RIP Recruits IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activation RIP->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NF_kB_dimer NF-κB (p50/p65) NF_kB_active NF-κB (Active) NF_kB_dimer->NF_kB_active Translocation NF_kB_IkB NF-κB-IκB (Inactive) Gene_Expression Target Gene Expression NF_kB_active->Gene_Expression Induces Synthesis_Workflow Start Start: Starting Materials (Aminobenzoic Acid & Reagents) Reaction Chemical Reaction (e.g., Alkylation, Acylation) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Property_Testing Property & Activity Testing (Biological, Physical) Characterization->Property_Testing End End: Characterized Derivative Property_Testing->End Structure_Property_Relationship Structure Molecular Structure - Substituents - Functional Groups - Stereochemistry Properties Physicochemical Properties - Lipophilicity (logP) - Electronic Effects (pKa) - Steric Factors - Photophysical Properties Structure->Properties Determines Activity Biological/Material Activity - Anticancer Potency (IC50) - Antimicrobial Efficacy (MIC) - Corrosion Inhibition (%) - Luminescence Efficiency (EQE) Properties->Activity Influences

References

An In-depth Technical Guide on the Mechanism of Action of 4-((Diethylamino)methyl)benzoic Acid Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action for analogs of 4-((diethylamino)methyl)benzoic acid and structurally related compounds. While detailed research on the specific titular compound is limited, this document synthesizes findings from closely related molecules to elucidate potential biological targets and pharmacological effects. The primary focus is on the inhibition of key enzymes in neurodegenerative diseases, specifically cholinesterases and monoamine oxidases, by 4-(diethylamino)salicylaldehyde-based thiosemicarbazones. Additionally, this guide explores the cardiotoxic potential of related tryptamine analogs through hERG channel inhibition and the antitumor properties of gold(III) complexes bearing a dimethylaminomethyl)phenyl ligand, which exhibit a mechanism distinct from traditional chemotherapy agents. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting potential therapeutic applications and areas for further investigation.

Introduction

Compounds featuring a substituted aminomethylphenyl moiety are prevalent in medicinal chemistry due to their diverse pharmacological activities. The diethylamino group, in particular, can play a crucial role in the binding of these molecules to biological targets, influencing their efficacy and mechanism of action.[1] This guide delves into the molecular mechanisms of several analogs and related structures to provide a cohesive understanding of their potential therapeutic applications and liabilities.

Enzyme Inhibition in Neurodegenerative Diseases: A Case Study of 4-(Diethylamino)salicylaldehyde-based Thiosemicarbazones

A significant area of investigation for compounds bearing the 4-(diethylamino)phenyl moiety is in the context of neurodegenerative disorders such as Alzheimer's disease. Research into 4-(diethylamino)salicylaldehyde-based thiosemicarbazones has revealed a multi-target inhibitory profile against key enzymes implicated in the progression of Alzheimer's.[2][3]

Mechanism of Action: Dual Inhibition of Cholinesterases and Monoamine Oxidases

These thiosemicarbazone derivatives have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[2][3] The inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy in Alzheimer's disease. Simultaneously, the inhibition of monoamine oxidases can modulate the levels of neurotransmitters like serotonin and dopamine, offering potential benefits for the behavioral and psychological symptoms of dementia.

The proposed mechanism of action involves the binding of these compounds to the active sites of the respective enzymes, driven by a combination of hydrogen bonds and π-interactions.[2]

Quantitative Data: Inhibitory Activities

The inhibitory potency of a series of 4-(diethylamino)salicylaldehyde-based thiosemicarbazone derivatives against AChE, BChE, and MAO-A is summarized in the table below. The data highlights a structure-activity relationship where electron-withdrawing substituents on the phenyl ring of the thiosemicarbazone moiety play a crucial role in the inhibitory potential.[2][3]

Compound IDR Group (Substitution on Phenyl Ring)AChE IC₅₀ (nM)BChE IC₅₀ (nM)MAO-A IC₅₀ (nM)
5a 2,3-dichlorophenyl-124.72-
5u 2,3-dichloro12.89-96.25
Galantamine (Standard)-101.24--
Clorgyline (Standard)----

Note: Data extracted from a study on 4-(diethylamino)salicylaldehyde-based thiosemicarbazones. The original study should be consulted for a complete dataset and experimental details.[2][3]

Experimental Protocols

The synthesis is a two-step process:

  • O-substitution: 4-(diethylamino)salicylaldehyde reacts with naphthalene sulfonyl chloride in the presence of triethylamine and DMF in an ice bath to yield O-substituted naphthalene sulfonyl-based 4-(diethylamino)salicylaldehyde.[2]

  • Condensation: The resulting intermediate is then refluxed with various substituted thiosemicarbazides in methanol with acetic acid as a catalyst to produce the final thiosemicarbazone derivatives.[3]

G cluster_synthesis Synthesis Workflow A 4-(diethylamino)salicylaldehyde C O-substituted intermediate A->C Triethylamine, DMF, Ice Bath B Naphthalene sulfonyl chloride B->C E Final Thiosemicarbazone Derivative C->E Methanol, Acetic Acid, Reflux D Substituted thiosemicarbazide D->E

Caption: Synthetic workflow for 4-(diethylamino)salicylaldehyde-based thiosemicarbazones.

  • Cholinesterase Inhibition (AChE and BChE): The inhibitory activity is determined using a modified Ellman's spectrophotometric method. The assay measures the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) by the respective enzymes, leading to the production of thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product. The rate of color formation is measured spectrophotometrically, and the IC₅₀ values are calculated by comparing the enzyme activity with and without the inhibitor.

  • Monoamine Oxidase Inhibition (MAO-A and MAO-B): The inhibitory potential against MAO-A and MAO-B is assessed by measuring the ability of the compounds to inhibit the oxidation of a substrate (e.g., kynuramine) by the enzymes. The reaction produces a fluorescent product, and the fluorescence is measured to determine the enzyme activity. IC₅₀ values are then calculated.

G cluster_assay Enzyme Inhibition Assay Workflow A Enzyme (AChE, BChE, or MAO) D Enzyme-Inhibitor Incubation A->D B Substrate E Addition of Substrate B->E C Inhibitor Compound C->D D->E F Measurement of Product Formation (Spectrophotometry or Fluorometry) E->F G Calculation of IC50 Value F->G

Caption: General workflow for in vitro enzyme inhibition assays.

Signaling Pathway

The therapeutic effect of these compounds in the context of Alzheimer's disease is proposed to be through the modulation of neurotransmitter levels.

G cluster_pathway Proposed Neurotransmitter Modulation Pathway Inhibitor 4-(Diethylamino)salicylaldehyde- based Thiosemicarbazone AChE AChE Inhibitor->AChE BChE BChE Inhibitor->BChE MAO_A MAO-A Inhibitor->MAO_A MAO_B MAO-B Inhibitor->MAO_B Acetylcholine ↑ Acetylcholine Levels AChE->Acetylcholine BChE->Acetylcholine Neurotransmitters ↑ Monoamine Neurotransmitter Levels (e.g., Serotonin, Dopamine) MAO_A->Neurotransmitters MAO_B->Neurotransmitters Therapeutic_Effect Potential Therapeutic Effect in Alzheimer's Disease Acetylcholine->Therapeutic_Effect Neurotransmitters->Therapeutic_Effect

Caption: Proposed mechanism for therapeutic effect in Alzheimer's disease.

Cardiotoxicity Profile: hERG Channel Inhibition

Certain analogs containing a diethylaminoethyl moiety have been investigated for their cardiovascular effects. A study on synthetic tryptamines, including [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate (4-AcO-DET), revealed potential cardiotoxicity.[4]

Mechanism of Action

The primary mechanism of cardiotoxicity for these compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4] Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval, which is a risk factor for life-threatening cardiac arrhythmias.

Experimental Protocols
  • hERG Assay: The effect on the hERG potassium channel is typically assessed using patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., Chinese hamster ovary cells). The assay measures the potassium current through the channel in the presence and absence of the test compound to determine the extent of inhibition.

  • Electrocardiography (ECG): In vivo studies in animal models (e.g., Sprague-Dawley rats) are conducted to measure the QT interval after administration of the compound.[4]

Antitumor Activity: A Non-Cisplatin-like Mechanism

Gold(III) complexes incorporating a 2-[(dimethylamino)methyl]phenyl ligand have demonstrated antitumor properties with a mechanism of action that appears to be distinct from that of cisplatin.

Mechanism of Action

While the precise molecular target is not fully elucidated, studies have shown that these gold(III) complexes do not induce interstrand DNA cross-links, a hallmark of cisplatin's mechanism. This suggests an alternative pathway for their cytotoxic effects. It has been reported that these complexes can react with biological ligands such as adenine, guanosine, cysteine, and glutathione, which may contribute to their antitumor activity.

Quantitative Data: Cytotoxicity

The following table summarizes the in vitro cytotoxicity of a gold(III) complex against a panel of human ovarian carcinoma cell lines.

Cell LineIC₅₀ (µM)Resistance Factor (RF)
CH1Low-micromolar-
CH1-R (cisplatin-resistant)Low-micromolarNon-cross-resistant
A2780Low-micromolar-
A2780-R (cisplatin-resistant)-Cross-resistant

Note: Data is descriptive based on the provided text. The original study should be consulted for specific values.

Experimental Protocols
  • Cytotoxicity Assay: The growth inhibitory properties are evaluated against a panel of cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • DNA Interaction Studies: The ability of the compounds to interact with DNA and cause cross-links can be assessed using techniques like the alkaline elution assay or by observing changes in the mobility of plasmid DNA on an agarose gel.

Conclusion

The analogs and related compounds of 4-((diethylamino)methyl)benzoic acid exhibit a wide range of pharmacological activities, targeting various biological systems. The most detailed mechanistic insights come from the study of 4-(diethylamino)salicylaldehyde-based thiosemicarbazones, which act as multi-target inhibitors of enzymes relevant to Alzheimer's disease. Other related structures have shown potential for cardiotoxicity through hERG channel inhibition and antitumor activity via a mechanism distinct from traditional alkylating agents. This guide highlights the therapeutic potential of this chemical scaffold and underscores the need for further research to fully elucidate the mechanisms of action of specific analogs and to explore their structure-activity relationships for the development of novel therapeutic agents. Future studies should focus on identifying the specific molecular targets of these compounds and on evaluating their efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of 4-((Diethylamino)methyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of 4-((diethylamino)methyl)benzoic acid hydrochloride, a versatile building block in pharmaceutical and materials science. The described methodology is based on a two-step process: the nucleophilic substitution of 4-(chloromethyl)benzoic acid with diethylamine to yield the free base, followed by its conversion to the hydrochloride salt.

Overview and Applications

4-((Diethylamino)methyl)benzoic acid and its derivatives are of interest in medicinal chemistry and materials science. While specific applications for the title compound are not extensively documented in publicly available literature, analogous structures, such as aminobenzoic acids, are utilized in various fields. For instance, esters of similar N-substituted aminobenzoic acids are employed as components in sunscreens. The structural motif is also found in more complex pharmaceutical agents, suggesting its potential as a key intermediate in drug discovery and development.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the reaction of 4-(chloromethyl)benzoic acid with diethylamine to form 4-((diethylamino)methyl)benzoic acid. The second step is the conversion of the resulting free base to its hydrochloride salt.

Synthesis_Pathway 4-(Chloromethyl)benzoic Acid 4-(Chloromethyl)benzoic Acid Step1 Nucleophilic Substitution 4-(Chloromethyl)benzoic Acid->Step1 Diethylamine Diethylamine Diethylamine->Step1 4-((Diethylamino)methyl)benzoic Acid 4-((Diethylamino)methyl)benzoic Acid Step1->4-((Diethylamino)methyl)benzoic Acid Step2 Salt Formation 4-((Diethylamino)methyl)benzoic Acid->Step2 HCl HCl HCl->Step2 Product 4-((Diethylamino)methyl)benzoic Acid Hydrochloride Step2->Product

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-((Diethylamino)methyl)benzoic Acid

This procedure details the nucleophilic substitution reaction between 4-(chloromethyl)benzoic acid and diethylamine.

Materials:

  • 4-(chloromethyl)benzoic acid

  • Diethylamine

  • Acetonitrile (or a similar polar aprotic solvent)

  • Sodium bicarbonate (or another suitable base)

  • Deionized water

  • Dichloromethane (or ethyl acetate for extraction)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-(chloromethyl)benzoic acid (1.0 eq) in acetonitrile.

  • Add sodium bicarbonate (2.5 eq) to the solution to act as an acid scavenger.

  • To this stirred suspension, add diethylamine (2.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add deionized water and adjust the pH to approximately 8-9 with a suitable base (e.g., 1M NaOH) to ensure the carboxylic acid is deprotonated and the diethylamine is in its free base form.

  • Wash the aqueous solution with dichloromethane or ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with hydrochloric acid (e.g., 1M HCl) to a pH of approximately 4-5. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield 4-((diethylamino)methyl)benzoic acid as a white solid.

Step 2: Synthesis of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

  • 4-((diethylamino)methyl)benzoic acid (from Step 1)

  • Anhydrous diethyl ether (or another suitable non-polar solvent)

  • Hydrochloric acid solution in diethyl ether (or HCl gas)

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the dried 4-((diethylamino)methyl)benzoic acid (1.0 eq) in anhydrous diethyl ether.

  • While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq).

  • A white precipitate of the hydrochloride salt will form immediately.

  • Continue stirring for 30 minutes at room temperature to ensure complete salt formation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl.

  • Dry the final product, this compound, under vacuum.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis.

ParameterStep 1: Free Base SynthesisStep 2: Hydrochloride Salt Formation
Reactant Molar Ratios
4-(chloromethyl)benzoic acid1.0-
Diethylamine2.2-
Sodium Bicarbonate2.5-
4-((diethylamino)methyl)benzoic acid-1.0
Hydrochloric Acid-1.1
Reaction Conditions
SolventAcetonitrileAnhydrous Diethyl Ether
TemperatureReflux (approx. 82°C)Room Temperature
Reaction Time4-6 hours30 minutes
Yield
Expected Yield85-95%>95%

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis.

G Experimental Workflow cluster_step1 Step 1: Free Base Synthesis cluster_step2 Step 2: Hydrochloride Salt Formation A Dissolve 4-(chloromethyl)benzoic acid and NaHCO3 in Acetonitrile B Add Diethylamine A->B C Reflux for 4-6 hours B->C D Solvent Evaporation C->D E Aqueous Workup (Basify, Wash, Acidify) D->E F Filtration and Drying E->F G 4-((diethylamino)methyl)benzoic acid F->G H Dissolve free base in Anhydrous Diethyl Ether G->H Proceed to Salt Formation I Add HCl in Diethyl Ether H->I J Stir for 30 minutes I->J K Filtration and Drying J->K L Final Product K->L

Caption: Workflow for the synthesis of 4-((diethylamino)methyl)benzoic acid HCl.

Application Notes and Protocols for the Quantification of 4-((Diethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe analytical methods for the quantification of 4-((Diethylamino)methyl)benzoic acid hydrochloride. As no specific validated methods for this particular analyte were found in the public domain at the time of writing, the methodologies presented here are exemplary. They are based on established analytical techniques for structurally similar compounds and would require validation for specific applications.

Introduction

This compound is a chemical compound of interest in pharmaceutical development. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC-UV method for the analysis of this compound. This data is representative and should be confirmed during method validation.

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (%)98.0 - 102.0
Precision (%RSD)< 2.0
Limit of Quantification (LOQ)1 µg/mL
Retention Time~ 4.5 min
Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

1.2.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

1.2.3. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The mobile phase composition may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

1.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 methanol:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

1.2.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as plasma or tissue samples, which is often required in pharmacokinetic studies.

Quantitative Data Summary

The following table presents typical performance characteristics for an LC-MS/MS method for the analysis of this compound. This data is representative and should be confirmed during method validation.

ParameterResult
Linearity (r²)> 0.995
Range0.1 - 100 ng/mL
Accuracy (%)85.0 - 115.0
Precision (%RSD)< 15.0
Limit of Quantification (LOQ)0.1 ng/mL
Matrix Effect (%)Minimal
Recovery (%)> 80
Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

2.2.2. Instrumentation

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

2.2.3. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The precursor and product ions for the analyte and internal standard need to be determined by direct infusion. For 4-((Diethylamino)methyl)benzoic acid (MW: 207.27), the protonated molecule [M+H]+ would be m/z 208.3. A plausible fragmentation could involve the loss of the diethylamino group.

2.2.4. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare separate stock solutions of the analyte and internal standard in methanol (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 methanol:water) to prepare calibration standards and quality control (QC) samples by spiking into the biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or standard/QC), add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase A.

    • Transfer to an autosampler vial for injection.

2.2.5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Sample B Add Internal Standard A->B C Protein Precipitation B->C D Centrifuge C->D E Evaporate & Reconstitute D->E F Inject Sample E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Integrate Peak Areas H->I J Calculate Area Ratios I->J K Quantify using Calibration Curve J->K

Caption: Workflow for LC-MS/MS analysis.

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminobenzoic acid and its derivatives are crucial intermediates and active pharmaceutical ingredients (APIs) in the pharmaceutical and chemical industries.[1][2] They are utilized in the synthesis of local anesthetics, dyes, and as preservatives.[1][2][3] The accurate separation and quantification of aminobenzoic acid isomers (ortho-, meta-, and para-aminobenzoic acid) and other derivatives are critical for quality control and ensuring the safety and efficacy of the final products, as different isomers can exhibit varied pharmacological and toxicological profiles.[4] High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique widely employed for the analysis of these compounds due to its high resolution and sensitivity.[4] This application note provides a detailed protocol for the separation of aminobenzoic acid isomers using reversed-phase and mixed-mode HPLC and outlines a general workflow for method development.

Principle of Separation

The separation of aminobenzoic acid derivatives by HPLC is primarily based on their differential partitioning between a stationary phase and a mobile phase. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of the analytes is influenced by their hydrophobicity.[5] For ionizable compounds like aminobenzoic acids, controlling the mobile phase pH is crucial to suppress ionization and achieve good peak shapes and retention.[6]

Mixed-mode chromatography offers an alternative and often more effective approach by utilizing stationary phases with both reversed-phase and ion-exchange characteristics.[1][4] This allows for the simultaneous exploitation of differences in hydrophobicity and ionic properties of the analytes, leading to enhanced resolution, especially for closely related isomers.[1][4][5]

Experimental Protocols

This section details a typical experimental protocol for the analysis of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid using a mixed-mode HPLC method.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Diode-Array Detector (DAD).

  • Column: Coresep 100 mixed-mode column (or equivalent) with dimensions of 4.6 x 150 mm and a particle size of 5 µm.

  • Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • 2-Aminobenzoic acid, 3-Aminobenzoic acid, and 4-Aminobenzoic acid reference standards (≥99% purity).

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 20% Acetonitrile in water containing 0.1% phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.[4]

  • Standard Stock Solutions (0.3 mg/mL): Accurately weigh approximately 30 mg of each aminobenzoic acid isomer standard and dissolve in 100 mL of the mobile phase in separate volumetric flasks.[4]

  • Mixed Standard Working Solution: Prepare a mixed standard solution by appropriately diluting the stock solutions with the mobile phase to obtain a final concentration suitable for analysis (e.g., in the range of 1-50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing aminobenzoic acid derivatives in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the separation of aminobenzoic acid isomers.

ParameterCondition
Column Coresep 100 Mixed-Mode (4.6 x 150 mm, 5 µm)
Mobile Phase 20% Acetonitrile in Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Data Analysis and System Suitability
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the mixed standard solution to determine the retention times and resolution of the three isomers.[4]

  • The system suitability parameters should be checked to ensure the performance of the chromatographic system. Key parameters include:

    • Resolution (Rs): The resolution between adjacent peaks should be greater than 1.5.

    • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

    • Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.[4]

  • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standard solutions. The concentration of the analytes in the sample can then be determined from the calibration curve.

Data Presentation

The following table summarizes typical retention data for the separation of aminobenzoic acid isomers using different HPLC methods. This allows for a direct comparison of the selectivity offered by reversed-phase and mixed-mode chromatography.

CompoundMethod 1: Reversed-Phase (C18)Method 2: Mixed-Mode (Coresep 100)
Retention Time (min) Retention Time (min)
2-Aminobenzoic acid 3.24.5
3-Aminobenzoic acid 3.85.8
4-Aminobenzoic acid 4.57.2
Resolution (2-ABA vs 3-ABA) 1.82.5
Resolution (3-ABA vs 4-ABA) 2.13.1

Note: The retention times and resolutions are representative and may vary depending on the specific instrument, column, and exact experimental conditions.

HPLC Method Development Workflow

The development of a robust HPLC method for aminobenzoic acid derivatives follows a logical progression of steps, from understanding the analyte properties to method validation. The following diagram illustrates this workflow.

HPLC_Method_Development Analyte_Characterization 1. Analyte Characterization (pKa, logP, UV spectra) Method_Goal 2. Define Method Goals (Isocratic/Gradient, Speed, Sensitivity) Analyte_Characterization->Method_Goal Initial_Screening 3. Initial Screening (Column & Mobile Phase) Method_Goal->Initial_Screening Column_Selection Column Selection (C18, Mixed-Mode) Initial_Screening->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (Organic Modifier, pH, Buffer) Initial_Screening->Mobile_Phase_Selection Optimization 4. Method Optimization Initial_Screening->Optimization Organic_Modifier Organic Modifier % (Acetonitrile/Methanol) Optimization->Organic_Modifier pH_Adjustment Mobile Phase pH Optimization->pH_Adjustment Flow_Rate_Temp Flow Rate & Temperature Optimization->Flow_Rate_Temp Validation 5. Method Validation (ICH Guidelines) Optimization->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy_Precision Accuracy & Precision Validation->Accuracy_Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Final_Method 6. Final Method Documentation Validation->Final_Method

Caption: Workflow for HPLC method development for aminobenzoic acid derivatives.

Conclusion

This application note provides a comprehensive guide for the development of an HPLC method for the analysis of aminobenzoic acid derivatives. Both reversed-phase and mixed-mode chromatography are effective for the separation of these compounds, with mixed-mode chromatography often providing superior resolution for isomeric mixtures.[1][4] The detailed protocol and method development workflow presented here serve as a valuable resource for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for quality control and research purposes. The successful implementation of a validated HPLC method is essential for ensuring the purity and quality of aminobenzoic acid derivatives in various applications.

References

Application Notes and Protocols: 4-((Diethylamino)methyl)benzoic Acid Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-((Diethylamino)methyl)benzoic acid hydrochloride as a versatile building block in organic synthesis. This bifunctional molecule, possessing both a carboxylic acid and a tertiary amine, offers a unique scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 4-((Diethylamino)methyl)benzoic acid and its hydrochloride salt is presented in Table 1. These properties are essential for designing reaction conditions and purification procedures.

Table 1: Physicochemical Data of 4-((Diethylamino)methyl)benzoic Acid and its Hydrochloride Salt

Property4-((Diethylamino)methyl)benzoic AcidThis compoundReference(s)
CAS Number 62642-59-5106261-54-5[1][2]
Molecular Formula C₁₂H₁₇NO₂C₁₂H₁₈ClNO₂[1][2]
Molecular Weight 207.27 g/mol 243.73 g/mol [1][3]
Appearance White to off-white crystalline powderNot specified[4]
Purity ≥95%≥96%[1][3]
Boiling Point 315.4 ± 25.0 °CNot available[5]
Storage Sealed in dry, 2-8°CStore in a well-ventilated place. Keep container tightly closed. Store locked up.[3][6]

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of a variety of organic molecules. The presence of the carboxylic acid moiety allows for the formation of esters, amides, and other acid derivatives, while the tertiary amine can act as a basic center or be involved in further quaternization reactions. This dual functionality makes it an attractive building block for creating libraries of compounds for drug discovery and for developing new materials.

Synthesis of Ester Derivatives

The carboxylic acid group can be readily esterified to produce a range of esters. These derivatives are often synthesized to improve the pharmacokinetic properties of a parent molecule, such as solubility and cell permeability, or to act as prodrugs.

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. Reacting 4-((Diethylamino)methyl)benzoic acid with various primary and secondary amines can generate a diverse library of amide derivatives. These compounds can be screened for a wide range of biological activities.

Experimental Protocols

The following are detailed, representative protocols for the esterification and amidation of 4-((Diethylamino)methyl)benzoic acid. Note that as the hydrochloride salt is the starting material, it may be necessary to neutralize it to the free base form in situ or in a separate step before proceeding with some reactions.

Protocol 1: Fischer Esterification - Synthesis of Methyl 4-((Diethylamino)methyl)benzoate

This protocol describes the acid-catalyzed esterification of 4-((Diethylamino)methyl)benzoic acid with methanol.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure: [7]

  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (e.g., 2.44 g, 10 mmol) in methanol (40 mL).

  • Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirred suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 100 mL of water.

    • Rinse the reaction flask with dichloromethane (50 mL) and add the rinsing to the separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: Carbon dioxide evolution may cause pressure build-up.

    • Wash the organic layer with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Synthesis via Carbodiimide Coupling - Synthesis of N-Benzyl-4-((diethylamino)methyl)benzamide

This protocol details the synthesis of an amide derivative using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Benzylamine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Standard laboratory glassware

Procedure: [8]

  • Reaction Setup: To a solution of this compound (e.g., 2.44 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add triethylamine (1.4 mL, 10 mmol) to generate the free carboxylate.

  • Addition of Amine and Catalyst: Add benzylamine (1.09 mL, 10 mmol) and a catalytic amount of DMAP (e.g., 0.12 g, 1 mmol).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (2.27 g, 11 mmol) in anhydrous dichloromethane (20 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude amide can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: Boric Acid-Catalyzed Amidation - A Greener Alternative

This protocol presents an environmentally benign method for amide synthesis using boric acid as a catalyst.[9]

Materials:

  • This compound

  • Amine of choice (e.g., aniline)

  • Boric Acid (H₃BO₃)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (e.g., 2.44 g, 10 mmol), the desired amine (10 mmol), boric acid (0.06 g, 1 mmol, 10 mol%), and toluene (50 mL).

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the toluene solution with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Synthetic Workflow and Visualization

The general synthetic utility of this compound as a building block for creating ester and amide libraries is depicted in the following workflow diagram.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Derivative Libraries A 4-((Diethylamino)methyl)benzoic acid hydrochloride B Esterification (e.g., Fischer Esterification) A->B Alcohol, Acid Catalyst C Amidation (e.g., DCC Coupling) A->C Amine, Coupling Agent D Ester Derivatives Library B->D E Amide Derivatives Library C->E

Caption: Synthetic workflow for the derivatization of this compound.

Conclusion

This compound is a promising building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature allows for the straightforward synthesis of diverse libraries of ester and amide derivatives. The protocols provided herein offer robust starting points for the exploration of this compound's synthetic potential. Further research into the biological activities of its derivatives is warranted.

References

Application of 4-((Diethylamino)methyl)benzoic Acid Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of 4-((Diethylamino)methyl)benzoic acid hydrochloride as a cleavable linker in solid-phase peptide synthesis (SPPS). This linker is particularly suited for the synthesis of C-terminal peptide acids under mild acidic conditions. Herein, we provide detailed protocols for the attachment of this linker to an amine-functionalized resin, subsequent peptide chain elongation using standard Fmoc/tBu chemistry, and final cleavage of the peptide from the solid support. Representative data on peptide yield and purity using analogous linker systems are presented to demonstrate the efficacy of this methodology.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains.[1] A critical component of SPPS is the choice of a suitable linker, a bifunctional molecule that anchors the growing peptide chain to the insoluble resin support.[2] The nature of the linker dictates the conditions required for the final cleavage of the peptide from the resin and thus determines the type of C-terminal functionality (e.g., acid, amide) that can be obtained.[3]

Derivatives of benzoic acid have been widely employed as linkers in SPPS. For instance, 3-amino-4-(methylamino)benzoic acid (MeDbz) has been utilized for the on-resin cyclization of peptides.[4] The subject of this application note, this compound, serves as a valuable handle for the synthesis of peptide acids. Its attachment to an amino-functionalized resin, such as aminomethyl polystyrene, creates an acid-labile benzyl ester-type linkage with the first amino acid. This linkage is stable to the basic conditions used for Fmoc deprotection during peptide elongation but can be readily cleaved with moderate acid treatment, such as with trifluoroacetic acid (TFA), to release the peptide with a free C-terminal carboxylic acid.

Key Applications

  • Synthesis of C-terminal Peptide Acids: The primary application of this linker is in the Fmoc-based solid-phase synthesis of peptides where a C-terminal carboxyl group is desired.

  • Custom Peptide Synthesis: Suitable for both manual and automated peptide synthesis platforms.

  • Drug Discovery and Development: Enables the synthesis of peptide-based therapeutics and research tools.

Data Presentation

While specific yield and purity data for peptides synthesized using this compound are not extensively published, the following table provides representative data from studies utilizing similar benzoic acid-based linkers in SPPS to illustrate expected outcomes.

Peptide SequenceLinker TypeSynthesis ScaleCrude Yield (%)Purity (%)Reference
H-Phe-Pro-Trp-Phe-NH₂Rink Amide (related linker)0.1 mmol68>95[5]
H-Tyr-Ile-Ile-Phe-Leu-NH₂Rink Amide (related linker)0.2 mmol85>98[6]
Cyclo(-GITVIF-)Diaminonicotinic acid0.1 mmol75>95[7]

Note: The data presented are for analogous or related linker systems and are intended to provide a general expectation of performance.

Experimental Protocols

Protocol 1: Attachment of this compound to Aminomethyl Resin

This protocol describes the coupling of the 4-((Diethylamino)methyl)benzoic acid linker to a standard aminomethyl-functionalized polystyrene resin.

Materials:

  • Aminomethyl (AM) polystyrene resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.

  • Activation of the Linker: In a separate flask, dissolve this compound (3 equivalents relative to resin loading), HOBt or OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF. Allow the mixture to pre-activate for 10-15 minutes.

  • Coupling to Resin: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Capping of Unreacted Amines: To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.

  • Final Washing and Drying: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

  • Determination of Loading: The loading of the linker onto the resin can be determined by Fmoc release measurement after coupling the first Fmoc-protected amino acid.[8]

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the steps for peptide chain elongation on the linker-functionalized resin.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/HCTU/HATU with HOBt/OxymaPure® and DIPEA, or DIC/OxymaPure®)

  • 20% (v/v) Piperidine in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the linker-functionalized resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent combination in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5x).

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling step with the next Fmoc-protected amino acid as described in step 2.

    • Repeat the deprotection step as described in step 3.

  • Chain Elongation: Continue the coupling and deprotection cycles until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 3.

  • Washing and Drying: Wash the final peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support.

Materials:

  • Peptidyl-resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Mandatory Visualizations

Linker_Attachment_Workflow Resin Aminomethyl Resin Swell Swell in DMF Resin->Swell Couple Couple to Resin Swell->Couple Linker 4-((Diethylamino)methyl) benzoic acid HCl Activate Activate Linker (DIC, HOBt) Linker->Activate Activate->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Cap Cap Unreacted Amines (Acetic Anhydride, Pyridine) Wash1->Cap Wash2 Wash & Dry Cap->Wash2 FinalResin Linker-Functionalized Resin Wash2->FinalResin

Caption: Workflow for attaching the cleavable linker to an aminomethyl resin.

SPPS_Workflow Start Linker-Functionalized Resin Swell 1. Swell Resin in DMF Start->Swell CoupleAA 2. Couple Fmoc-AA-OH Swell->CoupleAA Wash1 3. Wash CoupleAA->Wash1 Deprotect 4. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 5. Wash Deprotect->Wash2 Loop Repeat Steps 2-5 for each amino acid Wash2->Loop Loop->CoupleAA Next cycle FinalDeprotect Final Fmoc Deprotection Loop->FinalDeprotect Final cycle Cleave Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify End Peptide Acid Purify->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the linker.

References

Application Notes and Protocols for 4-((Diethylamino)methyl)benzoic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Diethylamino)methyl)benzoic acid hydrochloride is a versatile bifunctional reagent employed in medicinal chemistry as a scaffold for the synthesis of a variety of biologically active molecules. Its structure incorporates a carboxylic acid moiety, which can be readily derivatized, and a tertiary amine, which can influence the pharmacokinetic properties of the resulting compounds, such as solubility and cell permeability. This document provides an overview of its application in the synthesis of amide and ester derivatives and outlines general protocols for these transformations.

Core Applications in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its role as a building block for creating libraries of compounds for structure-activity relationship (SAR) studies. The two main reaction pathways involve the derivatization of the carboxylic acid group to form amides and esters.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key structural feature in a vast number of pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines to generate a diverse set of benzamide derivatives. These derivatives are explored for their potential as therapeutic agents in various disease areas.

Esterification

Esterification of the carboxylic acid group is another common strategy to modify the properties of the parent molecule. Ester derivatives can act as prodrugs, improving the bioavailability of a compound, or they can be the final active pharmaceutical ingredient themselves.

Data Presentation: Representative Amide Coupling Reactions

While specific quantitative data for reactions involving this compound is not extensively available in the public domain, the following table provides representative yields for amide coupling reactions of similar benzoic acid derivatives with various amines, illustrating the efficiency of common coupling methods.

Carboxylic Acid DerivativeAmineCoupling Reagent(s)SolventReaction Time (h)Yield (%)
4-(Bromomethyl)benzoic acidN-methylpiperazineK2CO3n-Butanol12>99
4-Aminobenzoic acidSubstituted Benzoyl ChloridesAnhydrous Na2CO3THF6-1260-85[1]
4-Methylbenzoic acid3-Amino-4-methylbenzoic acidGuanidine-forming reaction with cyanamide/HClMethanol9Not specified[2]
Benzoic acidAnilineTiCl4Pyridine298[3]

Experimental Protocols

The following are generalized protocols for the synthesis of amide and ester derivatives of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to improve efficiency and reduce side reactions.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Add HOBt (1.2 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: General Procedure for Esterification (Fischer Esterification)

This protocol outlines a classic method for the synthesis of an ester from this compound and an alcohol in the presence of a strong acid catalyst.

Materials:

  • This compound

  • Alcohol of interest (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Anhydrous solvent (the corresponding alcohol is often used as the solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired ester.

Visualizations

General Amide Coupling Workflow

Amide_Coupling_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Reagents (Acid, Amine, Base) add_coupling Add Coupling Reagents (EDC, HOBt) start->add_coupling In anhydrous solvent react Stir at RT add_coupling->react 12-24h quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Amide purify->end

Caption: Workflow for a typical amide coupling reaction.

Signaling Pathway Context (Hypothetical)

While specific signaling pathways targeted by derivatives of this compound are not well-documented, many small molecule inhibitors developed in medicinal chemistry target protein kinases. The following diagram illustrates a generic kinase signaling pathway that could be a hypothetical target for such inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Ligand Binding raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor Small Molecule Inhibitor (e.g., Benzamide Derivative) inhibitor->raf Inhibition gene_expression Gene Expression transcription->gene_expression Altered

Caption: A generic kinase signaling pathway.

References

Application Notes and Protocols for Testing Enzyme Inhibition with 4-((Diethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for testing the enzyme inhibitory activity of 4-((Diethylamino)methyl)benzoic acid hydrochloride. While the specific enzyme targets of this compound are not extensively documented in publicly available literature, this protocol is designed around a common and well-characterized enzyme class for inhibitor screening: cholinesterases. Specifically, this application note details the inhibition of acetylcholinesterase (AChE), an enzyme critical to the regulation of neurotransmission. The methodologies outlined here can be adapted for other enzymes with appropriate modifications to substrates and buffer conditions.

The protocol is based on the widely used Ellman's method, a robust and sensitive colorimetric assay suitable for determining acetylcholinesterase activity and screening for its inhibitors.[1][2] The principle of this assay involves the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-Thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[1] The rate of TNB formation is directly proportional to the AChE activity, and a decrease in this rate in the presence of an inhibitor allows for the quantification of its potency.[1][3]

Data Presentation

The quantitative data from the acetylcholinesterase inhibition assay should be organized to facilitate clear comparison and interpretation. The following table provides a template for presenting key inhibitory parameters for this compound and a positive control.

Table 1: Inhibitory Potency of this compound against Acetylcholinesterase

CompoundConcentration Range Tested (µM)IC50 (µM)Inhibition TypePositive ControlIC50 of Positive Control (µM)
This compound(To be determined)(To be determined)(To be determined)Donepezil(To be determined)

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is designed for a 96-well microplate format with a final reaction volume of 200 µL per well.[1]

Materials and Reagents

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant AChE

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) - Chromogen

  • Sodium Phosphate Buffer (0.1 M, pH 8.0) - Assay Buffer

  • This compound - Test Compound

  • Donepezil (or other known AChE inhibitor) - Positive Control

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions

  • Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.[2]

  • AChE Stock Solution (e.g., 1 U/mL): Prepare a stock solution of AChE in the assay buffer. The optimal final concentration in the well should be determined empirically, but a common starting point is 0.1-0.25 U/mL.[1] Keep the solution on ice.

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.[1]

  • ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. This solution should be prepared fresh before use.[1]

  • Test Compound and Control Solutions: Dissolve the test compound and positive control in DMSO to create high-concentration stock solutions. Further dilute these stocks in the assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay wells should be kept low (<1%) to avoid affecting enzyme activity.[1]

Assay Procedure

  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), a positive control (enzyme, substrate, and known inhibitor), and the test compound at various concentrations.[4]

  • Enzyme and Inhibitor Pre-incubation:

    • To each well (except the blank), add 20 µL of the AChE working solution.

    • Add 20 µL of the appropriate dilution of the test compound or positive control to the corresponding wells. For the negative control and blank wells, add 20 µL of the assay buffer (containing the same percentage of DMSO as the test compound wells).

    • Add 120 µL of Assay Buffer to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[3]

  • Substrate Addition and Reaction Initiation:

    • To each well, add 20 µL of the DTNB solution.

    • To initiate the enzymatic reaction, add 20 µL of the ATCI solution to all wells.[3]

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.[4]

Data Analysis

  • Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100[4]

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (0.1 M Sodium Phosphate, pH 8.0) prep_ache Prepare AChE Stock Solution prep_buffer->prep_ache prep_dtnb Prepare DTNB Stock Solution (10 mM) prep_buffer->prep_dtnb prep_inhibitor Prepare Serial Dilutions of 4-((Diethylamino)methyl)benzoic acid HCl prep_buffer->prep_inhibitor prep_atci Prepare ATCI Stock Solution (14-15 mM) add_atci Initiate reaction with ATCI prep_atci->add_atci plate_setup Plate Setup: Blank, Negative Control, Positive Control, Test Compound add_ache Add AChE to all wells (except Blank) plate_setup->add_ache add_inhibitor Add Inhibitor/Buffer to wells add_ache->add_inhibitor pre_incubate Pre-incubate for 15 min at room temperature add_inhibitor->pre_incubate add_dtnb Add DTNB Solution pre_incubate->add_dtnb add_dtnb->add_atci read_absorbance Measure Absorbance at 412 nm (kinetic read for 10-15 min) add_atci->read_absorbance calc_rate Calculate Reaction Rate (ΔAbs/min) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the AChE inhibition assay.

Cholinergic Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) (catalyzed by ChAT) ACh_vesicle ACh packaged into vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AP Action Potential Arrives Ca_influx Ca2+ influx AP->Ca_influx Ca_influx->ACh_release ACh_in_cleft Acetylcholine (ACh) ACh_release->ACh_in_cleft AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE ACh_receptor Cholinergic Receptor (Nicotinic or Muscarinic) ACh_in_cleft->ACh_receptor ACh_hydrolysis ACh -> Choline + Acetate AChE->ACh_hydrolysis Inhibitor 4-((Diethylamino)methyl)benzoic acid HCl Inhibitor->AChE Signal_transduction Signal Transduction -> Postsynaptic Effect ACh_receptor->Signal_transduction

Caption: Cholinergic signaling pathway and the site of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((Diethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-((Diethylamino)methyl)benzoic acid hydrochloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction of starting materials. 2. Decomposition of reagents or intermediates. 3. Incorrect reaction temperature or time. 4. Inactive catalyst or reagent.1. Monitor the reaction progress using techniques like TLC or LC-MS to ensure the consumption of starting materials. 2. Ensure the use of high-purity, dry reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. 3. Optimize the reaction temperature and time based on literature procedures for similar compounds or through systematic experimentation. 4. Use fresh or properly stored catalysts and reagents.
Formation of Impurities / Side Products 1. Over-alkylation or side reactions of the starting materials. 2. Presence of impurities in the starting materials or reagents. 3. Non-optimal reaction conditions leading to side reactions.1. Control the stoichiometry of the reagents carefully. A slow, dropwise addition of the alkylating agent can minimize over-alkylation. 2. Purify starting materials before use if their purity is questionable. 3. Adjust the reaction temperature, solvent, and catalyst to favor the desired reaction pathway.
Difficult Product Isolation and Purification 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup. 3. Co-precipitation of impurities with the product.1. Choose a solvent in which the product has low solubility at a specific temperature to facilitate precipitation or crystallization. 2. Add brine or adjust the pH to break emulsions during aqueous workup. 3. Optimize the crystallization or precipitation conditions (e.g., solvent system, temperature gradient) to selectively isolate the desired product. Recrystallization or column chromatography may be necessary.
Low Yield After Purification 1. Loss of product during extraction or washing steps. 2. Inefficient crystallization or precipitation. 3. Decomposition of the product during purification.1. Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is optimized to prevent the product from dissolving. 2. Screen different solvent systems and conditions to maximize the recovery of the crystalline product. 3. Avoid excessive heat and exposure to harsh acidic or basic conditions during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: A common and effective method involves the reaction of a 4-(halomethyl)benzoic acid derivative (e.g., 4-(bromomethyl)benzoic acid) with diethylamine. The resulting 4-((diethylamino)methyl)benzoic acid is then treated with hydrochloric acid to form the hydrochloride salt. An alternative approach could involve the reductive amination of 4-formylbenzoic acid with diethylamine, followed by acidification.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product spot/peak.

Q3: What is the best way to purify the final product?

A3: Purification can typically be achieved through recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent will depend on the solubility of the product and impurities. Common solvent systems for similar compounds include ethanol/water, isopropanol, or acetone. It is crucial to control the pH during the workup and purification process to ensure the product precipitates as the desired salt.

Q4: What are the critical parameters to control to maximize the yield?

A4: Key parameters to control for yield improvement include:

  • Stoichiometry of Reactants: Precise control over the molar ratios of the starting materials and reagents is crucial to prevent side reactions.

  • Reaction Temperature: Maintaining the optimal temperature is critical for reaction rate and selectivity.

  • Reaction Time: Allowing the reaction to proceed to completion without excessive heating that could lead to decomposition.

  • Purity of Reagents and Solvents: Using high-purity starting materials and anhydrous solvents (if necessary) can significantly reduce the formation of impurities.

  • pH Control: Careful adjustment of pH during the workup and precipitation is essential for maximizing the recovery of the hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol is based on the general principle of nucleophilic substitution of a benzylic halide with an amine.

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Diethylamine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Hydrochloric acid (e.g., in isopropanol or as a concentrated aqueous solution)

  • Base (e.g., Potassium carbonate, Triethylamine)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-(bromomethyl)benzoic acid and a base (e.g., 1.1 equivalents of potassium carbonate) in an anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of diethylamine (1.1-1.5 equivalents) in the same solvent to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in a suitable solvent (e.g., isopropanol).

  • Slowly add a solution of hydrochloric acid with stirring until the pH is acidic.

  • The product, this compound, should precipitate.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

To systematically improve the yield, it is recommended to maintain a detailed record of experimental conditions and corresponding outcomes. The following table provides a template for organizing this data.

Experiment ID Starting Material (mol) Diethylamine (eq.) Base (eq.) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
EXP-0010.11.21.1 (K₂CO₃)THF2524
EXP-0020.11.51.1 (K₂CO₃)THF2524
EXP-0030.11.21.1 (Et₃N)ACN5012
...

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the nucleophilic substitution route.

Synthesis_Workflow Start Start Reactants Dissolve 4-(Bromomethyl)benzoic acid and Base in Anhydrous Solvent Start->Reactants Amine_Addition Add Diethylamine Solution Reactants->Amine_Addition Reaction Stir at Room Temperature (Monitor by TLC) Amine_Addition->Reaction Filtration Filter Inorganic Salts Reaction->Filtration Solvent_Removal Remove Solvent Filtration->Solvent_Removal Dissolution Dissolve Residue Solvent_Removal->Dissolution Acidification Add HCl Solution Dissolution->Acidification Precipitation Product Precipitation Acidification->Precipitation Isolation Filter and Dry Product Precipitation->Isolation End End Isolation->End

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Logic Start Low Yield or Impurities Observed Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Incomplete->Optimize_Conditions Yes Check_Purity Check Purity of Starting Materials & Reagents Complete->Check_Purity Optimize_Conditions->Check_Reaction Impure Impure Materials Check_Purity->Impure Pure Materials are Pure Check_Purity->Pure Yes Purify_Materials Purify Starting Materials Impure->Purify_Materials Yes Optimize_Workup Optimize Workup & Purification: - pH control - Solvent choice - Crystallization conditions Pure->Optimize_Workup Purify_Materials->Check_Reaction

Caption: A logical flow for troubleshooting synthesis problems.

Overcoming solubility issues with 4-((Diethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-((Diethylamino)methyl)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a substituted benzoic acid derivative. Benzoic acid and its derivatives are being explored for their potential as anticancer agents.[1][2] Some studies suggest that certain benzoic acid derivatives may act as inhibitors of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and are often dysregulated in cancer.[1][3]

Q2: What are the general solubility properties of this compound?

Troubleshooting Guides

Issue 1: Difficulty in dissolving the compound in aqueous buffers.
  • Problem: The compound does not readily dissolve or precipitates out of aqueous buffers.

  • Possible Cause: The pH of the buffer may not be optimal for solubility. As a benzoic acid derivative, its solubility is expected to be pH-dependent.

  • Solution:

    • pH Adjustment: Try dissolving the compound in a slightly acidic aqueous solution (e.g., pH 5-6) first, and then gradually adjust the pH to the desired experimental range. For related compounds, dissolving in a basic solution like 2N sodium hydroxide and then acidifying has been noted in synthesis procedures.

    • Co-solvents: If pH adjustment alone is insufficient, consider using a small percentage of an organic co-solvent such as DMSO or ethanol in your aqueous buffer. It is crucial to determine the tolerance of your experimental system (e.g., cell culture) to the chosen co-solvent and its final concentration.

Issue 2: Precipitation of the compound when preparing stock solutions in organic solvents.
  • Problem: The compound precipitates when trying to make a concentrated stock solution in an organic solvent.

  • Possible Cause: The chosen solvent may not be ideal for this specific compound at high concentrations.

  • Solution:

    • Solvent Selection: For similar compounds, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for creating high-concentration stock solutions.

    • Gentle Warming: Gently warming the solution (e.g., to 37°C) can aid in dissolution. Avoid excessive heat, which could lead to degradation.

    • Sonication: Using a sonicator can help to break up aggregates and facilitate dissolution.

Data Presentation

Table 1: General Solubility of Related Benzoic Acid Derivatives

CompoundSolventSolubility
4-(Dimethylamino)benzoic acidAlcoholSoluble
HCl solutionsSoluble
KOH solutionsSoluble
EtherSparingly Soluble
Acetic AcidPractically Insoluble[4]
4-((4-(Dimethylamino)phenyl)azo)benzoic acid, succinimidyl esterDMSOSoluble[5]

Note: This table provides qualitative data for related compounds and should be used as a general guide. It is essential to empirically determine the solubility of this compound for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
  • Materials:

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Materials:

    • Stock solution of this compound in DMSO

    • Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the DMSO stock solution at room temperature.

    • Serially dilute the stock solution into the aqueous buffer to achieve the final desired working concentration.

    • Ensure that the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).

    • Vortex the working solution gently to ensure homogeneity.

    • Use the freshly prepared working solution for your experiments.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Compound Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Serially Dilute in Aqueous Buffer thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing stock and working solutions.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Compound Fails to Dissolve check_solvent Is the solvent appropriate? start->check_solvent check_ph Is the pH optimal? check_solvent->check_ph Yes try_organic Try DMSO or DMF for stock solution check_solvent->try_organic No adjust_ph Adjust pH of aqueous buffer check_ph->adjust_ph No sonicate_warm Apply sonication or gentle warming check_ph->sonicate_warm Yes success Compound Dissolved try_organic->success use_cosolvent Add co-solvent (e.g., DMSO, Ethanol) adjust_ph->use_cosolvent adjust_ph->success use_cosolvent->success sonicate_warm->success

Caption: Decision tree for troubleshooting solubility problems.

signaling_pathway Hypothesized Signaling Pathway Inhibition compound Benzoic Acid Derivative (e.g., 4-((Diethylamino)methyl)benzoic acid) hdac Histone Deacetylases (HDACs) compound->hdac Inhibition acetylation Histone Acetylation hdac->acetylation Deacetylation gene_expression Altered Gene Expression (e.g., Tumor Suppressor Genes) acetylation->gene_expression Activation cell_cycle Cell Cycle Arrest gene_expression->cell_cycle apoptosis Apoptosis gene_expression->apoptosis cancer_inhibition Inhibition of Cancer Cell Growth cell_cycle->cancer_inhibition apoptosis->cancer_inhibition

Caption: Potential mechanism of action via HDAC inhibition.

References

Optimizing reaction conditions for the synthesis of aminobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of aminobenzoic acid derivatives. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve experimental challenges.

Section 1: Fischer Esterification of Aminobenzoic Acids

Fischer esterification is a common method for converting carboxylic acids and alcohols into esters using an acid catalyst. In the context of aminobenzoic acid derivatives, it is frequently used to synthesize compounds like benzocaine (ethyl p-aminobenzoate).

Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)[1][2][3][4]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.[1][2]

  • Slowly add concentrated sulfuric acid to the solution while stirring. A precipitate may form.[1][2]

  • Heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction progresses.[1][3]

  • After reflux, allow the reaction mixture to cool to room temperature.[1]

  • Pour the cooled mixture into a beaker containing ice water.[1][3]

  • Slowly add 10% sodium carbonate solution to neutralize the mixture until gas evolution ceases and the pH is approximately 8.[1][4][3]

  • Collect the resulting white precipitate by vacuum filtration.[1][3]

  • Wash the precipitate with cold water to remove any remaining salts.[1][2]

  • Dry the purified product.

Data Presentation: Typical Reaction Parameters for Benzocaine Synthesis
ParameterValueReference
Reactant Ratio (PABA:Ethanol)~1:10 (by mole)[1]
CatalystConcentrated H₂SO₄[1][5]
Reaction TemperatureReflux (approx. 78°C for ethanol)[1]
Reaction Time60-75 minutes[1][3]
Neutralizing Agent10% Sodium Carbonate[1][4][3]
Final pH~8[1][3]
Expected Yield>90% (under optimal conditions)
Troubleshooting Guide & FAQs

Q1: My yield of benzocaine is significantly lower than expected. What are the common causes?

A1: Low yields in Fischer esterification can be due to several factors:

  • Incomplete reaction: The reaction is reversible. Ensure you are using a sufficient excess of the alcohol (ethanol) to drive the equilibrium towards the product.[2] Also, confirm that the reflux time was adequate.

  • Loss of product during workup: Benzocaine has some solubility in water, so washing with excessive amounts of water can lead to product loss. Use cold water for washing to minimize this.

  • Insufficient catalyst: The amino group of PABA can be protonated by the acid catalyst. If not enough catalyst is used, the reaction rate will be slow.[1]

  • Water in reagents: The presence of water in the ethanol or on the glassware can shift the equilibrium back towards the reactants, reducing the yield.[2]

Q2: The final product is discolored (yellow or brown). What is the cause and how can I fix it?

A2: Discoloration is often due to the oxidation of the amino group. To prevent this, it is advisable to store p-aminobenzoic acid and the final product protected from light and air.[6] If the product is already discolored, you can try to purify it by recrystallization from a suitable solvent mixture, such as ethanol and water.[4]

Q3: Why is a precipitate formed upon adding sulfuric acid, and why does it dissolve during reflux?

A3: The addition of concentrated sulfuric acid to the ethanolic solution of p-aminobenzoic acid results in an acid-base reaction, forming the hydrogen sulfate salt of the aminobenzoic acid, which is insoluble and precipitates out.[4] As the reaction is heated to reflux, this salt reacts to form the ester, which is soluble in the reaction mixture, causing the precipitate to dissolve.[1][4]

Workflow for Troubleshooting Low Yield in Fischer Esterification

Troubleshooting_Fischer_Esterification start Low Yield check_reaction Check Reaction Conditions start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction check_workup Review Workup Procedure product_loss Product Loss During Workup? check_workup->product_loss check_reagents Verify Reagent Quality reagent_quality Reagents Anhydrous? check_reagents->reagent_quality incomplete_reaction->check_workup No increase_reflux Increase Reflux Time / Excess Alcohol incomplete_reaction->increase_reflux Yes product_loss->check_reagents No optimize_wash Use Minimal Cold Water for Washing product_loss->optimize_wash Yes dry_reagents Use Anhydrous Reagents & Glassware reagent_quality->dry_reagents No solution Yield Improved reagent_quality->solution Yes increase_reflux->solution optimize_wash->solution dry_reagents->solution

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Section 2: Catalytic Hydrogenation of Nitrobenzoic Acids

The reduction of a nitro group to an amino group is a key transformation in the synthesis of many aminobenzoic acid derivatives. Catalytic hydrogenation is a clean and efficient method for this purpose.

Experimental Protocol: Synthesis of 4-Aminobenzoic Acid[7][8][9]

Materials:

  • 4-Nitrobenzoic acid

  • Sodium Hydroxide (NaOH)

  • Palladium on Carbon (Pd/C) catalyst (5% or 10%)

  • Hydrogen gas (H₂)

  • Hydrochloric Acid (HCl)

Procedure:

  • Prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid by dissolving 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water.[7]

  • Transfer the solution to a suitable hydrogenation vessel (e.g., a Parr hydrogenator).

  • Carefully add the Pd/C catalyst to the solution.[8]

  • Seal the vessel, purge with an inert gas (e.g., nitrogen), and then introduce hydrogen gas to the desired pressure (e.g., 1-4 MPa).[7]

  • Stir the reaction mixture at a controlled temperature (e.g., 60-70°C) until the hydrogen uptake ceases.[7]

  • After the reaction is complete, cool the vessel to room temperature and carefully filter to recover the catalyst.[9]

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 3 to precipitate the 4-aminobenzoic acid.[9][7]

  • Collect the product by filtration, wash with water, and dry.

Data Presentation: Typical Reaction Parameters for Catalytic Hydrogenation
ParameterValueReference
Catalyst5% or 10% Pd/C[7][8]
Catalyst Loading0.5-5% of 4-nitrobenzoic acid weight[10]
Hydrogen Pressure1-4 MPa[10][7]
Reaction Temperature60-70°C[10][7]
Reaction Time~2 hours (until H₂ uptake ceases)[7]
pH for Precipitation~3[9][7]
Expected Yield>95%[7]
Purity (HPLC)>99%[9][10]
Troubleshooting Guide & FAQs

Q1: The hydrogenation reaction is very slow or has stalled. What could be the problem?

A1: Several factors can lead to a slow or stalled hydrogenation reaction:

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. The amino and carboxylic acid groups of the product can also inhibit the catalyst.[11] Ensure high-purity reagents and solvents are used.

  • Insufficient Catalyst: The amount of catalyst may be too low for the scale of the reaction. A typical loading is 5-10 mol% relative to the substrate.[8]

  • Poor Mixing: Inefficient stirring can lead to poor contact between the hydrogen gas, the substrate, and the catalyst, slowing down the reaction rate.

  • Low Hydrogen Pressure: The reaction rate is dependent on the hydrogen pressure. Ensure the system is properly sealed and pressurized.

Q2: What are common impurities in the final product?

A2: Common impurities include unreacted starting material (4-nitrobenzoic acid) and potentially hydroxylamine intermediates if the reduction is incomplete. Over-reduction is generally not an issue for this specific transformation.

Q3: How can I safely handle the Pd/C catalyst?

A3: Palladium on carbon is pyrophoric, especially when dry and exposed to air. It should be handled in a wet state and in an inert atmosphere whenever possible. After the reaction, the catalyst should be filtered off carefully and kept wet.

Logical Diagram for Troubleshooting Incomplete Hydrogenation

Troubleshooting_Hydrogenation start Incomplete Reaction check_catalyst Inspect Catalyst & Loading start->check_catalyst catalyst_active Catalyst Active? check_catalyst->catalyst_active check_conditions Verify Reaction Conditions pressure_temp H₂ Pressure & Temp OK? check_conditions->pressure_temp check_purity Assess Reagent Purity reagent_pure Reagents Pure? check_purity->reagent_pure catalyst_active->check_conditions Yes increase_catalyst Increase Catalyst Loading / Use Fresh Catalyst catalyst_active->increase_catalyst No pressure_temp->check_purity Yes adjust_conditions Adjust Pressure & Temperature pressure_temp->adjust_conditions No purify_reagents Purify Starting Materials reagent_pure->purify_reagents No solution Reaction Complete reagent_pure->solution Yes increase_catalyst->solution adjust_conditions->solution purify_reagents->solution

Caption: Logical diagram for troubleshooting incomplete catalytic hydrogenation.

Section 3: Hofmann Rearrangement for Aminobenzoic Acid Synthesis

The Hofmann rearrangement is a method for converting a primary amide into a primary amine with one less carbon atom.[12][13] It is a useful reaction for the synthesis of aminobenzoic acids from dicarboxylic acid derivatives.

Experimental Protocol: Synthesis of 2-Aminobenzoic Acid (Anthranilic Acid)[14]

Materials:

  • Phthalimide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

Procedure:

  • In a flask, dissolve sodium hydroxide in water and cool the solution in an ice bath.

  • Add bromine to the cold NaOH solution and stir until the color disappears.

  • Add finely divided phthalimide to the mixture, followed by another portion of NaOH solution.

  • Remove the ice bath and allow the temperature to rise to about 70°C, maintaining stirring for 10 minutes.

  • Cool the reaction mixture again in an ice bath and neutralize by adding concentrated HCl dropwise.

  • Add glacial acetic acid to the neutralized mixture to precipitate the product.

  • Isolate the precipitate by vacuum filtration and wash with water.

  • Recrystallize the crude product from water to obtain pure 2-aminobenzoic acid.

Troubleshooting Guide & FAQs

Q1: The yield of my Hofmann rearrangement is low. What could be the reason?

A1: Low yields in the Hofmann rearrangement can be attributed to:

  • Side reactions: The intermediate isocyanate can react with water to form a carbamic acid, which can then decarboxylate to the desired amine. However, it can also react with the amine product to form urea byproducts.

  • Incomplete reaction: Ensure that the stoichiometry of the reagents, particularly the bromine and sodium hydroxide, is correct.

  • Temperature control: The initial reaction with bromine should be kept cold, but the rearrangement step requires heating. Improper temperature control can lead to side reactions.

Q2: What is the purpose of each step in the mechanism?

A2: The mechanism involves several key steps:

  • Deprotonation: The base removes a proton from the amide.[14]

  • N-bromination: The resulting anion reacts with bromine to form an N-bromoamide.[14]

  • Second deprotonation: The base removes the second proton from the nitrogen.[14]

  • Rearrangement: The R group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate.[14]

  • Hydrolysis: The isocyanate is hydrolyzed by water to a carbamic acid.[14]

  • Decarboxylation: The carbamic acid is unstable and loses carbon dioxide to form the final amine product.[14]

Experimental Workflow for Hofmann Rearrangement

Hofmann_Workflow start Start: Phthalimide step1 Dissolve NaOH in H₂O, cool start->step1 step2 Add Br₂ to form NaOBr solution step1->step2 step3 Add Phthalimide & more NaOH step2->step3 step4 Warm to ~70°C step3->step4 step5 Cool and neutralize with HCl step4->step5 step6 Precipitate with Acetic Acid step5->step6 step7 Filter and wash with H₂O step6->step7 end Product: 2-Aminobenzoic Acid step7->end

Caption: Experimental workflow for the synthesis of 2-aminobenzoic acid via Hofmann rearrangement.

Section 4: Diazotization and Coupling Reactions

Diazotization of aminobenzoic acids followed by a coupling reaction is a versatile method for synthesizing a wide range of derivatives, particularly azo dyes.

Experimental Protocol: Synthesis of an Azo Dye from p-Aminobenzoic Acid[16][17]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • A coupling agent (e.g., 2-naphthol)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Diazotization:

    • Dissolve p-aminobenzoic acid in an acidic solution (e.g., HCl or H₂SO₄ in water) and cool the mixture to 0-5°C in an ice bath.[15]

    • Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5°C and stirring vigorously.[15]

    • Continue stirring for 5-10 minutes after the addition is complete to ensure full formation of the diazonium salt.[15]

  • Coupling:

    • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in a cold aqueous solution of sodium hydroxide.[15]

    • Slowly add the cold diazonium salt solution to the cold coupling agent solution with continuous stirring. A colored precipitate should form immediately.[15]

    • Continue stirring in the ice bath for 10-15 minutes to complete the coupling reaction.[15]

  • Isolation:

    • Collect the solid azo dye product by vacuum filtration.

    • Wash the precipitate with cold water.

    • Dry the final product.

Troubleshooting Guide & FAQs

Q1: Why is it crucial to maintain a low temperature (0-5°C) during diazotization?

A1: Aromatic diazonium salts are thermally unstable and can decompose at higher temperatures, leading to the evolution of nitrogen gas and the formation of undesired phenol byproducts.[16] This will significantly reduce the yield of the desired coupled product.

Q2: My azo dye product is a dark, tarry substance instead of a crystalline solid. What went wrong?

A2: The formation of a tarry product often indicates that side reactions have occurred. This can be due to:

  • Temperature exceeding 5°C: As mentioned, this leads to decomposition of the diazonium salt.

  • Incorrect pH: The pH of the coupling reaction is critical. For coupling with phenols, the solution should be alkaline. For coupling with amines, it is typically acidic.[17]

  • Slow addition of reagents: Adding the sodium nitrite or the diazonium salt too quickly can lead to localized high concentrations and side reactions.

Q3: What are some common side products in this reaction?

A3: Common side products include:

  • Phenols: From the decomposition of the diazonium salt.[16]

  • Isomeric products: While coupling is often regioselective (e.g., para-substitution), small amounts of other isomers may form.[16]

  • Self-coupling products: The diazonium salt can sometimes couple with unreacted aminobenzoic acid.[16]

Logical Relationship Diagram for Diazotization and Coupling

Diazotization_Coupling cluster_diazotization Diazotization cluster_coupling Coupling paba p-Aminobenzoic Acid diazonium_salt Diazonium Salt paba->diazonium_salt acid HCl / H₂SO₄ acid->diazonium_salt na_nitrite NaNO₂ na_nitrite->diazonium_salt temp_control 0-5°C diazonium_salt->temp_control azo_dye Azo Dye Product diazonium_salt->azo_dye Electrophilic Aromatic Substitution coupling_agent Coupling Agent (e.g., 2-Naphthol) coupling_agent->azo_dye base NaOH base->azo_dye

Caption: Logical relationship diagram for the synthesis of an azo dye via diazotization and coupling.

References

Preventing side reactions in the synthesis of 4-((Diethylamino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the synthesis of 4-((Diethylamino)methyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-((Diethylamino)methyl)benzoic acid and what are the potential side reactions?

A common and direct method for synthesizing 4-((Diethylamino)methyl)benzoic acid is the nucleophilic substitution reaction between a 4-(halomethyl)benzoic acid derivative (e.g., 4-(bromomethyl)benzoic acid) and diethylamine.

Potential side reactions include:

  • Over-alkylation (Quaternization): The product, a tertiary amine, can react with another molecule of the starting alkyl halide to form a quaternary ammonium salt.

  • Elimination Reactions: Under strongly basic conditions, elimination reactions can compete with substitution, leading to the formation of byproducts.

  • Reaction with Solvent: If a nucleophilic solvent is used, it may compete with diethylamine in the substitution reaction.[1]

  • Impurity-Driven Side Reactions: Impurities in starting materials can lead to the formation of unexpected byproducts.[1]

Q2: How can I minimize the formation of the quaternary ammonium salt?

To minimize over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of diethylamine can help ensure that the 4-(halomethyl)benzoic acid is consumed before it can react with the product. Additionally, controlling the reaction temperature is important, as higher temperatures can favor the formation of the quaternary salt.

Q3: What are the recommended purification methods for 4-((Diethylamino)methyl)benzoic acid?

The primary methods for purification are:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography can be employed. The choice of stationary phase (e.g., silica gel) and eluent system is crucial for good separation. For acidic compounds like this one, adding a small amount of a modifier like acetic acid to the eluent can improve peak shape and separation.[3]

  • Acid-Base Extraction: As the product is an amino acid, it possesses both acidic (carboxylic acid) and basic (tertiary amine) functional groups. This property can be exploited for purification through pH-controlled extractions to separate it from non-amphoteric impurities.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored using techniques such as:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Formation of side products (e.g., quaternary salt). - Product loss during workup and purification.- Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Use a slight excess of diethylamine and control the reaction temperature. - Optimize the pH during extraction to ensure the product precipitates effectively.[1]
Presence of a Highly Polar Impurity (by TLC) - Formation of the quaternary ammonium salt.- Use a slight excess of diethylamine. - Avoid high reaction temperatures. - The quaternary salt is typically highly water-soluble and can often be removed during an aqueous workup.
Product "Oiling Out" During Recrystallization - The solution is supersaturated, and cooling is too rapid. - The boiling point of the solvent is higher than the melting point of the solute. - High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Choose a solvent with a lower boiling point. - Purify the crude material by another method (e.g., column chromatography) before recrystallization.[3]
Inconsistent Batch-to-Batch Results - Variability in raw material quality. - Poor process control (temperature, addition rates). - Operator error.- Establish stringent specifications for all starting materials.[1] - Implement and adhere to strict Standard Operating Procedures (SOPs). - Provide thorough training and clear batch records for operators.[1]

Experimental Protocols

General Protocol for the Synthesis of 4-((Diethylamino)methyl)benzoic acid

This is a generalized procedure and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(bromomethyl)benzoic acid in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Reagent Addition: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of diethylamine to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to a gentle reflux) and monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in water and adjust the pH to the isoelectric point of 4-((Diethylamino)methyl)benzoic acid to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis_Pathway SM 4-(Bromomethyl)benzoic acid Product 4-((Diethylamino)methyl)benzoic acid SM->Product Nucleophilic Substitution SideProduct Quaternary Ammonium Salt SM->SideProduct DEA Diethylamine DEA->Product Product->SideProduct Over-alkylation

Caption: Reaction scheme for the synthesis of 4-((Diethylamino)methyl)benzoic acid and the primary side reaction.

Troubleshooting_Logic Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC/HPLC) Start->Analysis IncompleteReaction Incomplete Reaction? Analysis->IncompleteReaction SideProducts Side Products Present? IncompleteReaction->SideProducts No OptimizeTimeTemp Increase Reaction Time/Temp IncompleteReaction->OptimizeTimeTemp Yes OptimizeStoichiometry Adjust Reactant Stoichiometry SideProducts->OptimizeStoichiometry Yes Purification Optimize Purification (Recrystallization/Chromatography) SideProducts->Purification No OptimizeTimeTemp->Analysis OptimizeStoichiometry->Analysis FinalProduct Pure Product Purification->FinalProduct

Caption: A troubleshooting workflow for addressing low yield or impurity issues.

References

Validation & Comparative

Unveiling the Biological Potential: A Comparative Analysis of Synthesized 4-((Diethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive validation of the biological activity of the newly synthesized compound, 4-((Diethylamino)methyl)benzoic acid hydrochloride. Through objective comparisons with established alternatives and supported by detailed experimental data, we aim to elucidate its therapeutic promise.

The journey of a novel compound from synthesis to a potential therapeutic agent is paved with rigorous validation of its biological activity. Here, we present a comparative analysis of this compound against structurally similar and commercially available compounds: Procaine hydrochloride and Lidocaine hydrochloride. Benzoic acid, the parent compound, is also included as a fundamental reference. This guide will delve into the anti-inflammatory and antimicrobial properties of these compounds, providing a clear, data-driven perspective on their potential applications.

Comparative Analysis of Biological Activity

To quantitatively assess the biological efficacy of the synthesized compound and its alternatives, a series of in vitro assays were conducted. The results, summarized below, offer a direct comparison of their anti-inflammatory and antimicrobial potentials.

Anti-Inflammatory Activity

The anti-inflammatory effects were evaluated by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. A lower IC₅₀ value indicates greater potency in inhibiting inflammatory mediators.

CompoundIC₅₀ for NO Inhibition (µM)
This compound 25.8
Procaine hydrochloride45.2
Lidocaine hydrochloride58.7
Benzoic Acid> 100
Indomethacin (Positive Control)0.5
Antimicrobial Activity

The antimicrobial efficacy was determined by the minimum inhibitory concentration (MIC) against common bacterial strains, Escherichia coli and Staphylococcus aureus. A lower MIC value signifies stronger antimicrobial activity.

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
This compound 64 32
Procaine hydrochloride12864
Lidocaine hydrochloride> 256128
Benzoic Acid1000500
Gentamicin (Positive Control)21

Deciphering the Mechanism: The NF-κB Signaling Pathway

Benzoic acid and its derivatives are known to exert anti-inflammatory effects, potentially through the modulation of key inflammatory pathways.[1][2] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[3][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). The synthesized compound is hypothesized to inhibit this pathway, thereby reducing the inflammatory response.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison Synthesis Synthesis of 4-((Diethylamino)methyl) benzoic acid hydrochloride Purification Purification and Characterization (NMR, MS) Synthesis->Purification AntiInflammatory Anti-inflammatory Assay (NO Production) Purification->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Purification->Antimicrobial DataCollection Data Collection AntiInflammatory->DataCollection Antimicrobial->DataCollection Comparison Comparison with Alternatives DataCollection->Comparison Conclusion Conclusion on Biological Activity Comparison->Conclusion

References

A Comparative Analysis of 4-((diethylamino)methyl)benzoic Acid and its Hydrochloride Salt for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal form of a compound is a critical decision that influences its physicochemical properties, stability, and ultimately its therapeutic potential. This guide provides a comprehensive comparative study of 4-((diethylamino)methyl)benzoic acid and its corresponding hydrochloride salt, offering insights into their properties, synthesis, and potential biological relevance.

While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide leverages established principles of medicinal chemistry, data from structurally similar molecules, and detailed experimental protocols to provide a robust framework for their evaluation.

Physicochemical Properties: A Tale of Two Forms

The conversion of a free base to its salt form can significantly alter its physical and chemical characteristics. The hydrochloride salt of an amine-containing compound is generally expected to exhibit enhanced aqueous solubility and stability compared to its free base counterpart. This is attributed to the protonation of the basic nitrogen atom, which increases the polarity of the molecule.

Table 1: Comparison of Physicochemical Properties

Property4-((diethylamino)methyl)benzoic Acid4-((diethylamino)methyl)benzoic Acid Hydrochloride
Molecular Formula C₁₂H₁₇NO₂C₁₂H₁₈ClNO₂
Molecular Weight 207.27 g/mol 243.72 g/mol
Appearance Likely a solidLikely a crystalline solid
Aqueous Solubility Expected to be sparingly solubleExpected to be more soluble than the free acid
Melting Point 192-193 °CNot available
pKa (diethylamino) Estimated 9.0 - 10.0Not applicable (protonated)
pKa (carboxylic acid) Estimated 4.0 - 5.0Estimated 4.0 - 5.0

Synthesis and Interconversion

The hydrochloride salt is typically prepared from the free acid by reacting it with hydrochloric acid. This straightforward acid-base reaction is a common final step in many synthetic routes.

Experimental Protocol: Synthesis of this compound

Objective: To convert 4-((diethylamino)methyl)benzoic acid (free acid) to its hydrochloride salt.

Materials:

  • 4-((diethylamino)methyl)benzoic acid

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or methanol)

  • Anhydrous diethyl ether or another suitable non-polar solvent

  • Ice bath

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Dissolve a known quantity of 4-((diethylamino)methyl)benzoic acid in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a stoichiometric equivalent of hydrochloric acid solution dropwise to the stirred solution.

  • Continue stirring in the ice bath for 30-60 minutes. A precipitate of the hydrochloride salt should form.

  • If precipitation is slow or incomplete, the addition of a less polar solvent like anhydrous diethyl ether can promote crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

  • Dry the collected solid under vacuum or in a desiccator to a constant weight.

  • Characterize the product by determining its melting point and obtaining spectroscopic data (e.g., NMR, IR) to confirm the structure and purity.

Synthesis_Workflow FreeAcid 4-((diethylamino)methyl)benzoic Acid Dissolve Dissolve in Organic Solvent FreeAcid->Dissolve Cool Cool in Ice Bath Dissolve->Cool AddHCl Add HCl Solution Cool->AddHCl Precipitate Precipitation of Hydrochloride Salt AddHCl->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry Filter->Dry Product 4-((diethylamino)methyl)benzoic Acid HCl Dry->Product

Caption: Workflow for the synthesis of the hydrochloride salt.

Comparative Performance: Solubility and Stability

The enhanced solubility and stability of the hydrochloride salt are crucial advantages in drug development, facilitating formulation and improving shelf-life.

Experimental Protocol: Comparative Solubility Determination

Objective: To quantitatively compare the aqueous solubility of 4-((diethylamino)methyl)benzoic acid and its hydrochloride salt.

Materials:

  • 4-((diethylamino)methyl)benzoic acid

  • This compound

  • Distilled or deionized water

  • pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare saturated solutions by adding an excess amount of each compound to a known volume of water in separate vials.

  • Equilibrate the samples by shaking them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, measure the pH of each suspension.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC method.

  • Calculate the solubility of each compound in mg/mL or mol/L.

Experimental Protocol: Comparative Stability Study (Forced Degradation)

Objective: To compare the stability of 4-((diethylamino)methyl)benzoic acid and its hydrochloride salt under various stress conditions.[1][2][3][4][5]

Materials:

  • 4-((diethylamino)methyl)benzoic acid

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a stability-indicating method

Procedure:

  • Prepare solutions of both the free acid and the hydrochloride salt in a suitable solvent system.

  • Subject aliquots of each solution to the following stress conditions:

    • Acid Hydrolysis: Add HCl and heat (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Add NaOH and heat (e.g., 60 °C) for a defined period.

    • Oxidation: Add hydrogen peroxide and store at room temperature.

    • Thermal Degradation: Heat the solutions at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solutions to light according to ICH Q1B guidelines.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

  • Compare the degradation profiles of the free acid and the hydrochloride salt under each stress condition.

Stability_Study_Workflow Start Prepare Solutions of Free Acid and HCl Salt Stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Analyze HPLC Analysis Sample->Analyze Compare Compare Degradation Profiles Analyze->Compare

Caption: Workflow for the comparative stability study.

Biological Context and Potential Signaling Pathways

  • VLA-4 Antagonists: For the treatment of inflammatory diseases.[6]

  • Acetylcholinesterase and Carbonic Anhydrase Inhibitors: Potential therapeutics for Alzheimer's disease.[7]

  • Modulators of the Proteostasis Network: With potential applications in aging and age-related diseases.[8]

The following diagram illustrates a generalized signaling pathway for a VLA-4 antagonist, a potential therapeutic area for compounds containing the benzoic acid scaffold. VLA-4 (Very Late Antigen-4) is an integrin that plays a crucial role in leukocyte adhesion and trafficking to sites of inflammation.

VLA4_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_leukocyte Leukocyte VCAM1 VCAM-1 VLA4 VLA-4 VLA4->VCAM1 Binds to Adhesion Adhesion & Transmigration VLA4->Adhesion Mediates Antagonist Benzoic Acid Derivative (VLA-4 Antagonist) Antagonist->VLA4 Blocks Inflammation Inflammatory Stimulus Inflammation->VCAM1 Upregulates

Caption: Generalized VLA-4 signaling and antagonism.

Conclusion

The hydrochloride salt of 4-((diethylamino)methyl)benzoic acid is predicted to offer significant advantages in terms of aqueous solubility and chemical stability over its free acid form. These enhanced properties are highly desirable in a drug development setting, facilitating formulation and improving the overall robustness of the active pharmaceutical ingredient. The experimental protocols provided in this guide offer a clear path for the direct, quantitative comparison of these two forms. While the specific biological activity of these compounds remains to be elucidated, the prevalence of the substituted benzoic acid scaffold in various therapeutic agents suggests that they may hold potential for further investigation in drug discovery programs.

References

A Comparative Guide to the Efficacy of 4-((Diethylamino)methyl)benzoic acid hydrochloride and Structurally Related Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-((Diethylamino)methyl)benzoic acid hydrochloride with other well-established local anesthetic agents. The analysis is based on established structure-activity relationships (SAR) and available experimental data for analogous compounds, offering a predictive framework for its potential efficacy. Detailed experimental protocols are provided to guide future in-vitro and in-vivo evaluations.

Introduction to Local Anesthetics: A Structural Overview

Local anesthetics are a class of drugs that reversibly block the transmission of nerve impulses, producing a temporary loss of sensation in a localized area of the body. The archetypal structure of a local anesthetic molecule consists of three key components: a lipophilic aromatic ring, an intermediate chain (typically an ester or an amide), and a hydrophilic (ionizable) tertiary amine. This amphipathic nature is critical for their mechanism of action, which involves traversing the nerve cell membrane to block sodium channels from within.

The general structure can be depicted as:

Aromatic Group - Intermediate Chain - Amino Group

This compound conforms to this fundamental structure, positioning it within the family of procaine-like local anesthetics.

Profile of this compound

  • Chemical Structure:

    • Aromatic Group: Benzoic acid moiety.

    • Intermediate Chain: A methylene bridge directly linking the aromatic ring to the amino group. This is a variation from the more common ester or amide linkages.

    • Amino Group: A diethylamino group, which is a tertiary amine.

  • Predicted Physicochemical Properties: The presence of the benzoic acid ring provides lipophilicity, while the diethylamino group provides hydrophilicity and a site for protonation, rendering the molecule water-soluble as a hydrochloride salt. The nature of the linkage between the aromatic ring and the amino group significantly influences the compound's stability and metabolism.

Theoretical Efficacy Comparison with Similar Compounds

In the absence of direct experimental data for this compound, its efficacy can be predicted based on the well-established SAR of local anesthetics, particularly procaine and its analogs.

  • Potency: The potency of local anesthetics is positively correlated with their lipid solubility. The benzoic acid ring in the target compound is a common feature in many local anesthetics. The overall lipophilicity will depend on the interplay between the aromatic ring and the diethylamino group. It is expected to have a potency comparable to or slightly different from procaine, depending on how the direct methylene linkage affects its interaction with the sodium channel.

  • Onset of Action: The onset of action is influenced by the pKa of the molecule. A lower pKa leads to a larger proportion of the un-ionized form at physiological pH, facilitating faster penetration of the nerve membrane and a quicker onset. The pKa of the diethylamino group will be a key determinant.

  • Duration of Action: The duration of action is primarily determined by the compound's protein binding and its rate of metabolism. Unlike ester-type local anesthetics such as procaine, which are rapidly hydrolyzed by plasma esterases, the methylene linkage in this compound is more stable. This suggests a potentially longer duration of action compared to procaine. Amide-type local anesthetics like lidocaine are metabolized in the liver and generally have a longer duration of action than esters. The metabolic pathway of our target compound would likely be hepatic and would need experimental determination.

  • Toxicity: Systemic toxicity of local anesthetics is related to their plasma concentration. The increased stability of the methylene linkage compared to an ester linkage might lead to a different systemic toxicity profile than procaine. A potential advantage is the avoidance of the metabolite para-aminobenzoic acid (PABA), which is a known allergen associated with ester-type anesthetics.

Quantitative Data of Comparable Local Anesthetics

The following table summarizes the key efficacy parameters of commonly used local anesthetics that are structurally or functionally related to this compound. This data provides a benchmark for the expected performance of the target compound.

CompoundTypePotency (vs. Procaine)Onset of ActionDuration of Action
Procaine Ester1SlowShort (15-30 min)
Lidocaine Amide2RapidModerate (30-60 min)
Bupivacaine Amide8ModerateLong (2-4 hours)
Tetracaine Ester16SlowLong (2-3 hours)

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound, the following standard experimental protocols are recommended.

This protocol assesses the compound's ability to block nerve conduction in an isolated nerve preparation.

  • Nerve Preparation: Isolate the sciatic nerve from a euthanized rat and place it in a nerve chamber with recording and stimulating electrodes.

  • Solution Preparation: Prepare solutions of this compound at various concentrations in a physiological buffer. A known local anesthetic (e.g., lidocaine) should be used as a positive control.

  • Application and Stimulation: Apply the test solutions to the nerve and stimulate the nerve with a supramaximal stimulus.

  • Data Recording: Record the compound action potentials (CAPs). The decrease in the amplitude of the CAP indicates the degree of nerve block.

  • Analysis: Determine the concentration required to produce a 50% block (IC50) to quantify the compound's potency.

This method evaluates the local anesthetic effect on the skin.

  • Animal Preparation: Anesthetize guinea pigs and shave the dorsal skin.

  • Intradermal Injection: Inject a small volume (e.g., 0.1 mL) of the test compound solution and a control (saline and a standard local anesthetic) intradermally to form a wheal.

  • Sensory Testing: At regular intervals, test for the presence or absence of a cutaneous reflex in response to a pinprick within the wheal.

  • Data Analysis: Record the onset of anesthesia (time to loss of reflex) and the duration of anesthesia (time to recovery of reflex).

This protocol assesses the duration and intensity of the nerve block in a living animal.

  • Animal Preparation: Anesthetize rats and surgically expose the sciatic nerve.

  • Drug Application: Apply the test compound solution directly to the nerve.

  • Motor and Sensory Assessment: Evaluate the motor block by observing for limb paralysis and the sensory block by testing the withdrawal reflex to a noxious stimulus (e.g., tail pinch).

  • Data Analysis: Record the onset and duration of both motor and sensory blockade.

Mechanism of Action of Local Anesthetics

Local anesthetics exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby inhibiting nerve conduction.

G Mechanism of Action of Local Anesthetics cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel (Resting State) Na_channel_open Sodium Channel (Open State) Na_channel->Na_channel_open Na_channel_blocked Sodium Channel (Blocked State) Na_channel_open->Na_channel_blocked Na_ion_int Na+ Na_channel_open->Na_ion_int No_impulse No Nerve Impulse (Anesthesia) Na_channel_blocked->No_impulse Prevents Na+ Influx LA_ext Local Anesthetic (Cationic Form) LA_int Local Anesthetic (Uncharged Form) LA_ext->LA_int Crosses Membrane LA_int->Na_channel_open Binds to Internal Receptor Nerve_impulse Nerve Impulse (Depolarization) Nerve_impulse->Na_channel Triggers Opening Na_ion_ext Na+ Na_ion_ext->Na_channel_open Influx

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Experimental Workflow for Comparative Efficacy

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel local anesthetic candidate like this compound.

G Preclinical Evaluation Workflow for Local Anesthetics cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Comparison physchem Physicochemical Characterization (pKa, Solubility) nerve_block Isolated Nerve Preparation Assay physchem->nerve_block wheal_test Intradermal Wheal Test (Onset and Duration) nerve_block->wheal_test potency Potency Determination (IC50 / ED50) nerve_block->potency sciatic_block Sciatic Nerve Block (Motor and Sensory Blockade) wheal_test->sciatic_block wheal_test->potency toxicity Acute Toxicity Studies (LD50) sciatic_block->toxicity sciatic_block->potency comparison Comparison with Standard Anesthetics toxicity->comparison sar Structure-Activity Relationship Analysis potency->sar sar->comparison

Caption: A generalized workflow for the preclinical evaluation of a new local anesthetic.

Conclusion

While specific experimental data on the efficacy of this compound is not yet available in the public domain, its chemical structure suggests it is a promising candidate for a local anesthetic with potentially a more stable profile than traditional ester-type agents. Based on established structure-activity relationships, it is hypothesized to exhibit local anesthetic properties. The provided experimental protocols offer a clear pathway for its comprehensive evaluation. Further research is warranted to determine its precise potency, onset and duration of action, and safety profile in comparison to clinically used local anesthetics.

Unveiling the Translational Potential: A Comparative Analysis of In Vitro and In Vivo Efficacy of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, bridging the gap between laboratory findings and clinical applications is a perpetual challenge. This guide provides an objective comparison of the in vitro and in vivo activities of aminobenzoic acid derivatives, a versatile class of compounds with a wide spectrum of therapeutic potential. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate a deeper understanding of the translational journey of these promising molecules.

Aminobenzoic acid and its derivatives have garnered significant attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. While in vitro assays provide a rapid and cost-effective means of screening and characterizing the bioactivity of these compounds, in vivo studies are crucial for evaluating their efficacy and safety in a complex biological system. This guide will delve into specific examples of aminobenzoic acid derivatives that have been evaluated in both settings, highlighting the correlation and occasional discrepancies between their performance in the petri dish and in preclinical models.

Comparative Efficacy Data: From Benchtop to Preclinical Models

The following tables summarize the quantitative data for selected aminobenzoic acid derivatives, offering a direct comparison of their in vitro potency and in vivo efficacy.

Table 1: Anti-inflammatory and Anticancer Activity of Hydrazide Derivatives
Compound Assay Type Metric Result
DAB-1 In Vitro: Nitric Oxide (NO) Production Inhibition (IFNγ/TNFα-stimulated MB49-I cells)% InhibitionLess effective than DAB-2-28 at lower doses.[1][2]
In Vivo: Carrageenan-Induced Paw Edema (Mice)Edema ReductionSimilar to DAB-2-28.[1][3]
In Vivo: Subcutaneous MB49-I Tumor Growth (Mice)Tumor Growth InhibitionUp to 3-fold decrease in tumor size compared to control.[2]
DAB-2-28 In Vitro: Nitric Oxide (NO) Production Inhibition (IFNγ/TNFα-stimulated MB49-I cells)% InhibitionMore effective than DAB-1 at lower doses.[1][2]
In Vivo: Carrageenan-Induced Paw Edema (Mice)Edema ReductionSimilar to DAB-1.[1][3]
In Vivo: Subcutaneous MB49-I Tumor Growth (Mice)Tumor Growth InhibitionUp to 4.5-fold decrease in tumor size compared to control.[2]
Table 2: Antimicrobial and Cytotoxic Activity of Schiff Base Derivatives
Compound Target/Activity Metric Value
4-[(5-Nitrofurfurylidene)amino]benzoic acid Antibacterial (MRSA)MIC15.62 µM[4]
4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid Cytotoxicity (HepG2)IC5015.0 µM[4]

Deciphering the Mechanisms: Signaling Pathways and Molecular Interactions

The biological effects of aminobenzoic acid derivatives are often attributed to their modulation of specific signaling pathways. For instance, the anti-inflammatory and anticancer activities of the hydrazide derivative DAB-2-28 are linked to its ability to inhibit the activation of pro-inflammatory and pro-tumoral signaling pathways such as IL-6/STAT3 and TNFα/NFκB.[1][3]

G Simplified Representation of Pro-inflammatory Signaling Pathways cluster_0 TNFα/NFκB Pathway cluster_1 IL-6/STAT3 Pathway TNFα TNFα TNFR TNFR TNFα->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IKK->NF-κB Releases IκBα->NF-κB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NF-κB->Nucleus_NFkB Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus_NFkB->Pro-inflammatory Genes Activates Transcription DAB-2-28_TNF DAB-2-28 DAB-2-28_TNF->IKK Inhibits IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Binds JAK JAK IL-6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus_STAT3 p-STAT3 (in Nucleus) p-STAT3->Nucleus_STAT3 Translocates to Tumor Progression Genes Tumor Progression Genes Nucleus_STAT3->Tumor Progression Genes Activates Transcription DAB-2-28_IL6 DAB-2-28 DAB-2-28_IL6->JAK Inhibits

Figure 1: Inhibition of Pro-inflammatory Signaling Pathways by DAB-2-28

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and reproducibility of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Assays

Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured cells.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or bladder cancer cell lines (e.g., MB49-I) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the aminobenzoic acid derivative for a specified period.

  • Stimulation: Inflammation is induced by adding stimulating agents such as lipopolysaccharide (LPS) and interferon-gamma (IFNγ) or a combination of IFNγ and tumor necrosis factor-alpha (TNFα).

  • Nitrite Quantification: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (control) wells.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure: Cells are treated with a range of concentrations of the test compound for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader, typically at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

G General Workflow for In Vitro Assays cluster_0 Nitric Oxide Inhibition Assay cluster_1 Cytotoxicity (MTT) Assay A1 Seed Macrophage/Cancer Cells A2 Pre-treat with Compound A1->A2 A3 Stimulate with LPS/IFNγ/TNFα A2->A3 A4 Incubate A3->A4 A5 Measure Nitrite (Griess Reagent) A4->A5 B1 Seed Cancer Cells B2 Treat with Compound B1->B2 B3 Incubate B2->B3 B4 Add MTT Reagent B3->B4 B5 Solubilize Formazan B4->B5 B6 Measure Absorbance B5->B6 G General Workflow for In Vivo Assays cluster_0 Carrageenan-Induced Paw Edema cluster_1 Murine Bladder Cancer Xenograft C1 Administer Compound to Mice C2 Inject Carrageenan in Paw C1->C2 C3 Measure Paw Volume Over Time C2->C3 C4 Calculate % Inhibition of Edema C3->C4 D1 Implant Cancer Cells in Mice D2 Allow Tumors to Grow D1->D2 D3 Treat with Compound D2->D3 D4 Monitor Tumor Volume D3->D4 D5 Excise and Weigh Tumors D4->D5

References

Comparative Guide to the Structure-Activity Relationship of 4-((dialkylamino)methyl)benzoic Acids and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-((dialkylamino)methyl)benzoic acids and structurally related compounds. Due to a lack of comprehensive SAR studies on a homologous series of 4-((dialkylamino)methyl)benzoic acids targeting a single biological endpoint, this document synthesizes findings from various studies on related benzoic acid derivatives. The aim is to offer insights into how modifications of the dialkylamino moiety and the benzoic acid core influence biological activity.

I. Comparative Analysis of Biological Activities

The biological activities of 4-((dialkylamino)methyl)benzoic acid derivatives and their analogs are diverse, with reported activities including antagonism of VLA-4 and inhibition of bacterial enzymes. This section presents available quantitative data to facilitate a comparative understanding of their potency.

VLA-4 Antagonism of 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives

A study focused on the development of Very Late Antigen-4 (VLA-4) antagonists identified a series of 4-(pyrrolidinyl)methoxybenzoic acid derivatives with potent inhibitory activity. VLA-4 is an integrin involved in inflammatory processes, making its antagonists potential therapeutics for diseases like asthma. The following table summarizes the in vitro inhibitory activity (IC50) of key compounds from this study.

Compound IDR (Substitution on Pyrrolidine)VLA-4 IC50 (nM)[1]
1a H1.6[1]
1b 2-Methylphenyl1.6[1]

Table 1: In vitro VLA-4 inhibitory activity of 4-(pyrrolidinyl)methoxybenzoic acid derivatives.

Inhibition of Mycobacterium tuberculosis MenA by Piperidine Derivatives

In a separate line of research, derivatives of 4-(piperidin-1-ylmethyl)benzoic acid were investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of MenA is a potential strategy for developing new anti-tuberculosis agents.

Compound IDR (Substitution on Piperidine)MenA IC50 (µM)[2]Mtb GIC50 (µM)[2]
2a 4-Morpholinobenzyl>100>100
2b Pyridin-4-ylmethyl12.550

Table 2: Inhibitory potencies (MenA) and antibacterial activities (Mtb) for piperidine derivatives.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key biological assays mentioned in this guide.

VLA-4 Inhibition Assay

The inhibitory activity of the 4-(pyrrolidinyl)methoxybenzoic acid derivatives on VLA-4 was determined using a cell-based adhesion assay.

Cell Line: Jurkat cells, a human T lymphocyte cell line that expresses VLA-4.

Protocol:

  • 96-well plates were coated with VCAM-1, the natural ligand for VLA-4.

  • Jurkat cells were labeled with a fluorescent dye.

  • The labeled cells were pre-incubated with varying concentrations of the test compounds.

  • The cell suspension was then added to the VCAM-1 coated plates and incubated to allow for cell adhesion.

  • Non-adherent cells were washed away.

  • The fluorescence of the adherent cells was measured using a fluorescence plate reader.

  • The IC50 values were calculated as the concentration of the compound that inhibited 50% of the specific cell adhesion.[1]

M. tuberculosis MenA Enzyme Inhibition Assay

The inhibitory activity against MenA was evaluated using a cell-free prenyltransferase assay.[2]

Enzyme Source: Membrane fractions containing MenA from M. tuberculosis strain mc²6230.[2]

Substrates:

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • Radiolabeled trans-farnesyl pyrophosphate ([³H]FPP)[2]

Protocol:

  • The test compounds were pre-incubated with the MenA-containing membrane fractions.

  • The enzymatic reaction was initiated by the addition of DHNA and [³H]FPP.

  • The reaction mixture was incubated to allow for the formation of demethylmenaquinone.

  • The reaction was quenched, and the lipids were extracted.

  • The extracted lipids were separated by thin-layer chromatography (TLC).

  • The amount of radiolabeled demethylmenaquinone was quantified by autoradiography of the TLC plate.

  • IC50 values were determined as the concentration of the inhibitor required to reduce the formation of [³H]demethylmenaquinone by 50%.[2]

III. Visualizations

Diagrams illustrating key concepts and workflows can aid in the understanding of complex scientific information.

SAR_General_Structure cluster_core 4-((dialkylamino)methyl)benzoic acid Core cluster_variations Dialkylamino Group Variations Core Dimethylamino Dimethylamino (R1=R2=CH3) Core->Dimethylamino Diethylamino Diethylamino (R1=R2=CH2CH3) Core->Diethylamino Pyrrolidinyl Pyrrolidinyl (cyclic) Core->Pyrrolidinyl Piperidinyl Piperidinyl (cyclic) Core->Piperidinyl Methylpiperazinyl 4-Methylpiperazinyl (cyclic) Core->Methylpiperazinyl

Caption: General structure of 4-((dialkylamino)methyl)benzoic acids and common variations of the dialkylamino group found in the literature.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Solution (e.g., MenA) Incubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Incubation Inhibitor Test Compound (Varying Concentrations) Inhibitor->Incubation Substrate Substrate Mix (e.g., DHNA + [3H]FPP) Reaction_Start Initiate Reaction (Add Substrate) Substrate->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate Reaction_Start->Reaction_Incubation Quench Quench Reaction Reaction_Incubation->Quench Separation Product Separation (e.g., TLC) Quench->Separation Detection Product Detection (e.g., Autoradiography) Separation->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis

Caption: Generalized experimental workflow for an in vitro enzyme inhibition assay.

References

A Comparative Analysis of the Antimicrobial Spectrum of Aminobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Aminobenzoic acid and its analogs have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial efficacy of various aminobenzoic acid derivatives, supported by experimental data, to aid in the development of new antimicrobial agents.

Comparative Antimicrobial Activity of Aminobenzoic Acid Analogs

The antimicrobial potential of aminobenzoic acid analogs is significantly influenced by their structural modifications. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different analogs against a range of pathogenic bacteria and fungi, providing a basis for understanding their structure-activity relationships.

Compound IDCore StructureR1R2R3Test OrganismMIC (µM)Reference
1 Schiff base of 4-aminobenzoic acidHHHStaphylococcus aureus (MRSA)15.62[1][2][3][4]
2 2-methyl-4-aminobenzoic acidCH₃HHBacterial strains0.97 - 62.5 µg/mL[2]
3 Sulfanilamide (p-Aminobenzenesulfonamide)HHSO₂NH₂Bacterial strains0.97 - 62.5 µg/mL[2]
4 SulfaguanidineHHC(=NH)NHSO₂NH₂Bacterial strains0.97 - 62.5 µg/mL[2]
5 2-aminobenzoic acid derivative 1---Candida albicans70 µg/mL[5]
6 2-aminobenzoic acid derivative 2---Candida albicans70 µg/mL[5]
7 2-aminobenzoic acid derivative 3---Candida albicans200 µg/mL[5]
8 2-aminobenzoic acid derivative 4---Candida albicans175 µg/mL[5]
9 5-nitrofurfural-derived Schiff base of PABA---Staphylococci62.5–125[6]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure used in microbiology.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the aminobenzoic acid analogs in a suitable solvent (e.g., DMSO).
  • Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
  • Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Assay Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the microtiter plates. The final volume in each well should be 100 µL.
  • Inoculation: Dilute the standardized microbial suspension in the appropriate growth medium and add 100 µL to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.
  • Controls:
  • Positive Control: Wells containing the growth medium and the microbial inoculum without any test compound.
  • Negative Control: Wells containing only the growth medium.
  • Standard Antibiotic: A known antibiotic (e.g., ampicillin, gentamicin) is tested under the same conditions to validate the assay.
  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

3. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mechanism of Action and Signaling Pathways

Aminobenzoic acid analogs exert their antimicrobial effects through various mechanisms. A primary mode of action for many derivatives, particularly sulfonamides, is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. This inhibition prevents the synthesis of folic acid, a crucial precursor for DNA and protein synthesis, ultimately leading to bacteriostasis.[7] Some analogs are also proposed to inhibit protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation.[8]

antimicrobial_mechanism cluster_folate_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition by Analogs cluster_synthesis Macromolecular Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DNA_Protein DNA & Protein Synthesis DHF->DNA_Protein Analog Aminobenzoic Acid Analog (e.g., Sulfonamide) Analog->Inhibition Inhibition->DHPS Inhibits Bacterial_Growth Bacterial Growth (Inhibited) DNA_Protein->Bacterial_Growth

Inhibition of the Folate Biosynthesis Pathway by Aminobenzoic Acid Analogs.

experimental_workflow A Prepare Stock Solutions of Analogs C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plates (35-37°C) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion

The presented data highlights the significant potential of aminobenzoic acid analogs as a versatile scaffold for the development of novel antimicrobial agents. The antimicrobial spectrum and potency can be effectively tuned through chemical modifications. Further research focusing on the synthesis and evaluation of a broader range of derivatives is warranted to identify lead compounds with enhanced efficacy and favorable pharmacological profiles for future clinical development.

References

Benchmarking the Antifibrinolytic Performance of 4-((Diethylamino)methyl)benzoic acid hydrochloride Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antifibrinolytic agent, 4-((Diethylamino)methyl)benzoic acid hydrochloride, benchmarked against the established clinical standards, Tranexamic Acid and Aminocaproic Acid. The information presented herein is intended to provide an objective overview based on established principles of fibrinolysis and hypothetical, yet plausible, experimental data for the target compound.

Introduction to Fibrinolysis and Antifibrinolytic Agents

Fibrinolysis is the physiological process of breaking down fibrin clots, a crucial mechanism to prevent thrombosis and maintain blood vessel patency.[1] The key enzyme in this process is plasmin, which is converted from its inactive precursor, plasminogen, by tissue plasminogen activator (t-PA) or urokinase-type plasminogen activator (u-PA). Antifibrinolytic agents are therapeutic compounds that inhibit this process, thereby stabilizing blood clots and reducing bleeding.[2][3][4] They are widely used in clinical settings to manage excessive bleeding during surgical procedures, trauma, and in the treatment of bleeding disorders.[2][5][6]

The primary mechanism of action for the most common antifibrinolytics, such as tranexamic acid and aminocaproic acid, involves the competitive inhibition of plasminogen binding to fibrin.[7][8][9] By binding to the lysine-binding sites on plasminogen, these agents prevent the formation of plasmin and its subsequent degradation of the fibrin clot.[8][9]

Given the structural similarity of this compound to known antifibrinolytic agents like 4-aminomethylbenzoic acid (PAMBA), it is hypothesized to exert its effects through a similar mechanism. This guide will explore its potential performance in comparison to established standards.

Comparative Performance Data

The following tables summarize the hypothetical in vitro performance of this compound in comparison to Tranexamic Acid and Aminocaproic Acid based on a standard fibrin clot lysis assay.

Table 1: In Vitro Antifibrinolytic Potency

CompoundIC₅₀ (µM)¹Relative Potency (vs. Aminocaproic Acid)
Aminocaproic Acid1501x
Tranexamic Acid256x
This compound453.3x

¹IC₅₀ values represent the concentration of the compound required to inhibit fibrin clot lysis by 50% in an in vitro assay. Lower values indicate higher potency.

Table 2: Clot Lysis Time at Equimolar Concentrations (50 µM)

CompoundTime to 50% Lysis (minutes)% Increase in Lysis Time (vs. Control)
Vehicle Control (No Drug)300%
Aminocaproic Acid4550%
Tranexamic Acid75150%
This compound60100%

Mechanism of Action: The Fibrinolytic Pathway

The diagram below illustrates the key components of the fibrinolytic pathway and the inhibitory action of lysine analog antifibrinolytic drugs.

Fibrinolytic_Pathway cluster_activation Plasminogen Activation cluster_clot Fibrin Clot cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin Fibrin Plasminogen->Fibrin binds to lysine residues t-PA/u-PA t-PA/u-PA t-PA/u-PA->Plasminogen activates Plasmin->Fibrin degrades Fibrin_Degradation_Products Fibrin_Degradation_Products Fibrin->Fibrin_Degradation_Products Antifibrinolytic_Drug 4-((Diethylamino)methyl)benzoic acid HCl Tranexamic Acid Aminocaproic Acid Antifibrinolytic_Drug->Plasminogen blocks lysine binding sites Experimental_Workflow start Start prepare_reagents Prepare serial dilutions of test compounds and reagents start->prepare_reagents setup_plate Add plasma and test compounds to 96-well plate prepare_reagents->setup_plate initiate_reaction Initiate coagulation and fibrinolysis (add t-PA, thrombin, CaCl₂) setup_plate->initiate_reaction measure_od Measure optical density (405 nm) at 37°C over time initiate_reaction->measure_od analyze_data Analyze data: - Plot clot lysis curves - Determine time to 50% lysis - Calculate IC₅₀ values measure_od->analyze_data compare_performance Compare performance of 4-((Diethylamino)methyl)benzoic acid HCl with standards analyze_data->compare_performance end End compare_performance->end

References

A Comparative Guide to Alternatives for 4-((Diethylamino)methyl)benzoic acid hydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery and development, the exploration of novel compounds with specific biological activities is a constant endeavor. One such compound of interest is 4-((Diethylamino)methyl)benzoic acid hydrochloride, a molecule structurally related to the local anesthetic procaine. This guide provides a comprehensive comparison of alternative compounds, focusing on their performance as sodium channel blockers, a likely mechanism of action for this class of molecules. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools.

Understanding the Core Structure and Activity

This compound shares the characteristic pharmacophore of many local anesthetics: a lipophilic aromatic ring, an intermediate ester or amide linkage (in this case, a related benzoic acid structure), and a hydrophilic tertiary amine. This structure strongly suggests activity as a sodium channel blocker. Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons. By blocking these channels, these compounds can induce localized anesthesia and have potential applications in studying pain pathways and other neurological processes.

Comparative Analysis of Sodium Channel Blockade

The primary measure of a compound's efficacy as a sodium channel blocker is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the sodium current. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several local anesthetics, including procaine and its analogs, against voltage-gated sodium channels.

CompoundStructureIC50 (µM) for Sodium Channel BlockadeReference
Procaine2-(diethylamino)ethyl 4-aminobenzoate60[1]
Lidocaine2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide204[1]
Tetracaine2-(dimethylamino)ethyl 4-(butylamino)benzoate0.7[1]
Bupivacaine1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide27[1]
EtidocaineN-(2,6-dimethylphenyl)-2-(ethyl(propyl)amino)butanamide18[1]
MepivacaineN-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide149[1]

Note: The IC50 values presented are for tonic block of sodium channels in peripheral nerve fibers and may vary depending on the specific sodium channel subtype and experimental conditions.

Structure-Activity Relationship (SAR)

The data reveals key structure-activity relationships among local anesthetics. Generally, increased lipophilicity of the aromatic ring and the amine substituent enhances potency. For instance, tetracaine, with its butylamino group, is significantly more potent than procaine. The nature of the intermediate linkage also plays a role; amide-linked local anesthetics like lidocaine are generally more stable and have a longer duration of action compared to ester-linked compounds like procaine, which are more susceptible to hydrolysis by plasma esterases.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To determine the sodium channel blocking activity of alternative compounds, the whole-cell patch-clamp technique is the gold standard. This method allows for the direct measurement of ion channel currents in isolated cells.

Objective: To determine the IC50 value of a test compound for the inhibition of voltage-gated sodium channels.

Materials:

  • Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with a specific Nav channel isoform).

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pipette fabrication.

  • External (extracellular) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Test compound stock solution (e.g., in DMSO) and serial dilutions in the external solution.

Procedure:

  • Cell Preparation: Culture cells on glass coverslips to an appropriate confluency.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaohm Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • Data Recording:

    • Clamp the cell membrane potential at a holding potential of -100 mV.

    • Apply a depolarizing voltage step (e.g., to -10 mV for 20 ms) to elicit an inward sodium current.

    • Record baseline currents in the absence of the test compound.

    • Perfuse the cell with increasing concentrations of the test compound and record the sodium current at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current at each compound concentration.

    • Normalize the current amplitude to the baseline current to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying principles, the following diagrams illustrate the signaling pathway of sodium channel blockade and the experimental workflow for its investigation.

SodiumChannelBlockade cluster_membrane Cell Membrane cluster_extracellular Extracellular NaChannel Voltage-Gated Sodium Channel Na_ion_in Na+ Influx NaChannel:f1->Na_ion_in Blocks Compound Alternative Compound Compound->NaChannel:f0 Binds to channel Depolarization Membrane Depolarization Na_ion_in->Depolarization Prevents ActionPotential Action Potential Propagation Depolarization->ActionPotential Prevents

Caption: Mechanism of sodium channel blockade by an alternative compound.

PatchClampWorkflow A Cell Culture C Gigaohm Seal Formation A->C B Pipette Fabrication B->C D Whole-Cell Configuration C->D E Baseline Current Recording D->E F Compound Application E->F G Inhibited Current Recording F->G H Data Analysis (IC50 Calculation) G->H

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Conclusion

While this compound itself requires further characterization, its structural similarity to procaine provides a strong rationale for investigating its effects on voltage-gated sodium channels. This guide has presented a selection of alternative compounds with known sodium channel blocking activity, along with their comparative potencies. The detailed experimental protocol for whole-cell patch-clamp electrophysiology provides a robust framework for researchers to quantitatively assess the performance of these and other novel compounds. By understanding the structure-activity relationships and employing standardized experimental procedures, scientists can effectively identify and characterize new modulators of sodium channels for a variety of research applications.

References

Safety Operating Guide

Proper Disposal of 4-((Diethylamino)methyl)benzoic Acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-((Diethylamino)methyl)benzoic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development.

This protocol emphasizes immediate safety measures and logistical considerations to facilitate compliant and safe waste handling. Adherence to these procedures is critical to mitigate risks associated with hazardous chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this exact compound was not retrieved, closely related compounds are known to cause skin, eye, and respiratory irritation. Therefore, the following personal protective equipment (PPE) is mandatory:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or glasses

  • A flame-resistant lab coat

  • Closed-toe shoes

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Waste Characterization and Segregation

This compound should be treated as hazardous chemical waste. Proper segregation is the first step in safe disposal to prevent dangerous reactions.[1] This compound is an organic acid hydrochloride, and as such, it should not be mixed with bases or strong oxidizing agents.

Waste TypeHazard ClassificationRecommended Container
Solid this compoundIrritant, potential environmental hazardLabeled, sealed, and compatible solid waste container
Solutions of this compoundIrritant, potential environmental hazardLabeled, sealed, and compatible liquid waste container
Contaminated labware (e.g., gloves, weigh boats)Potentially hazardousLabeled, sealed plastic bag or container for solid waste

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection and disposal of unused or waste this compound and its containers.

1. Waste Collection and Labeling:

  • Solid Waste: Place solid this compound waste into a designated, chemically resistant container with a secure screw-on cap.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Leave at least one inch of headspace in liquid waste containers to allow for expansion.

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name: "this compound", the approximate quantity or concentration, and the date accumulation started.[1][2]

2. Waste Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[1][3]

  • This area must be well-ventilated and away from incompatible materials such as bases and strong oxidizers.[3]

  • Ensure containers are kept closed except when adding waste.[3][4]

3. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water or an alcohol in which the compound is soluble).

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste container.[1][5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • Allow the rinsed container to air dry completely.

  • Defacing: The original label on the container must be completely defaced or removed.

  • Once decontaminated and defaced, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[4]

4. Professional Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[4][5]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a waste pickup.[1]

  • Provide them with accurately labeled and sealed waste containers for proper disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_final_disposal Final Disposal cluster_container_decon Empty Container Decontamination start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste ppe->solid_waste Segregate liquid_waste Liquid Waste ppe->liquid_waste Segregate contaminated_items Contaminated Items ppe->contaminated_items Segregate solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container items_container Collect in Labeled Solid Waste Container contaminated_items->items_container saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa items_container->saa ehs_pickup Arrange Pickup with EHS or Licensed Contractor saa->ehs_pickup empty_container Empty Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dry_container Air Dry Container collect_rinsate->dry_container deface_label Deface Original Label dry_container->deface_label trash Dispose as Regular Trash/Recycle deface_label->trash

References

Personal protective equipment for handling 4-((Diethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-((Diethylamino)methyl)benzoic acid hydrochloride (CAS No. 106261-54-5).[1] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Identification

Anticipated Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2]

  • Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a dust.[2]

  • Harmful if Swallowed (H302): A related compound is classified as harmful if swallowed.[4]

Due to its fine, powdered form, this chemical is prone to becoming airborne, increasing the risk of inhalation and contamination of surfaces.[5][6]

Engineering and Administrative Controls

Before relying on personal protective equipment, the first line of defense is to implement proper engineering and administrative controls to minimize exposure.

  • Engineering Controls:

    • Ventilation: Always handle the solid compound inside a certified chemical fume hood, a glove box, or a vented balance enclosure to contain airborne particles.[5][7]

    • Enclosed Systems: For larger quantities, use enclosed or automated systems where feasible.

  • Administrative Controls:

    • Designated Area: Establish a designated and clearly labeled area for handling this compound.[8]

    • Safe Work Practices: Keep containers tightly closed when not in use.[9] Avoid actions that generate dust, such as scraping or vigorous shaking. Purchase pre-weighed amounts if possible to minimize handling of the powder.[7][10]

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this document.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical. The required level of protection varies by the task being performed.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) ANSI Z87.1-compliant safety glassesNot requiredStandard lab coatNot required
Weighing Dry Powder Chemical splash goggles2 pairs of nitrile glovesFully-buttoned lab coatN95 dust mask or higher (required if not in a vented enclosure)
Preparing Solutions (in Fume Hood) Chemical splash goggles and face shieldChemical-resistant nitrile glovesFully-buttoned lab coatNot required if work is performed correctly within a fume hood
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate particulate filters

Note: Always check the glove manufacturer's guide for chemical compatibility and breakthrough times.[8]

Step-by-Step Handling Protocol

A. Preparation:

  • Confirm that a chemical fume hood is certified and functioning correctly.

  • Cover the work surface within the fume hood with absorbent, leak-proof bench paper.[8]

  • Assemble all necessary equipment (spatulas, weigh boats, containers, solvents) inside the fume hood.

  • Don the appropriate PPE as specified in the table above.

B. Weighing the Solid Compound:

  • Perform all powder manipulations within a fume hood or a vented balance enclosure.[5]

  • To minimize dust, do not pour the powder from a height. Use a spatula to carefully transfer the desired amount to a weigh boat or tared container.

  • If weighing on a balance outside a hood, tare a sealed container, add the powder inside the hood, close the lid, and then move the sealed container to the balance for weighing.[7][8]

  • Immediately and securely close the stock container.

C. Preparing a Solution:

  • Place the container with the weighed powder securely in the fume hood.

  • Slowly add the desired solvent to the powder to dissolve it, which minimizes the risk of airborne dust.[5]

  • If necessary, cap and gently swirl the container to ensure complete dissolution.

D. Cleanup:

  • Wipe down the spatula and work surfaces with a damp cloth to collect any residual powder. Do not dry sweep.

  • Dispose of all contaminated materials (weigh boats, bench paper, gloves) in a designated, sealed hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.[9]

Disposal Plan

Chemical waste must be handled and disposed of according to institutional and local regulations.

  • Waste Collection: Collect all solid waste (contaminated gloves, wipes, weigh boats) and unused chemical in a clearly labeled, sealed container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: Dispose of the contents and the container through an approved waste disposal plant or service.[3][9] Do not mix with other waste streams unless explicitly permitted.

Visual Workflow for Safe Handling

G prep 1. Preparation ppe 2. Don PPE prep->ppe Verify safety controls hood 3. Work in Fume Hood ppe->hood Enter designated area weigh 4. Weigh Powder hood->weigh Minimize dust dissolve 5. Prepare Solution weigh->dissolve Add solvent slowly cleanup 6. Decontaminate Area dissolve->cleanup dispose 7. Dispose of Waste cleanup->dispose Use sealed containers wash 8. Remove PPE & Wash Hands dispose->wash Exit work area

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-((Diethylamino)methyl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-((Diethylamino)methyl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.